Product packaging for 7-Methoxyquinazoline-2,4-diol(Cat. No.:CAS No. 62484-12-2)

7-Methoxyquinazoline-2,4-diol

Cat. No.: B1320143
CAS No.: 62484-12-2
M. Wt: 192.17 g/mol
InChI Key: BTEAXSZDTYHOGC-UHFFFAOYSA-N
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Description

7-Methoxyquinazoline-2,4-diol is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B1320143 7-Methoxyquinazoline-2,4-diol CAS No. 62484-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEAXSZDTYHOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598993
Record name 7-Methoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-12-2
Record name 7-Methoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxyquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 7-Methoxyquinazoline-2,4-diol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline-2,4-dione scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines plausible synthetic routes, detailed experimental protocols based on analogous reactions, and a summary of key physicochemical data.

Synthetic Pathways

The synthesis of this compound can be approached through the cyclization of a suitably substituted anthranilic acid derivative. The most common and direct methods involve the reaction of a 2-amino-4-methoxybenzoic acid precursor with a carbonylating agent. Two primary pathways are proposed:

Pathway 1: Cyclization of 4-Methoxy-2-aminobenzoic Acid with Urea. This is a widely used method for the preparation of quinazoline-2,4-diones. The reaction proceeds by heating 4-methoxy-2-aminobenzoic acid with urea, leading to the formation of the heterocyclic ring system. This method is advantageous due to the low cost and availability of urea.

Pathway 2: Cyclization of 4-Methoxy-2-aminobenzamide with a Carbonylating Agent. An alternative approach involves the initial conversion of 4-methoxy-2-aminobenzoic acid to its corresponding amide, 4-methoxy-2-aminobenzamide. This intermediate can then be cyclized using various carbonylating agents such as phosgene, triphosgene, or di-tert-butyl dicarbonate to yield the desired quinazoline-2,4-dione.[1][2]

The following diagram illustrates a probable synthetic workflow for obtaining this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 4-Methoxy-2-nitrobenzoic_acid 4-Methoxy-2-nitrobenzoic acid 4-Methoxy-2-aminobenzoic_acid 4-Methoxy-2-aminobenzoic acid 4-Methoxy-2-nitrobenzoic_acid->4-Methoxy-2-aminobenzoic_acid Reduction (e.g., Fe/HCl or H2/Pd-C) 4-Methoxy-2-aminobenzamide 4-Methoxy-2-aminobenzamide 4-Methoxy-2-aminobenzoic_acid->4-Methoxy-2-aminobenzamide Amidation This compound This compound 4-Methoxy-2-aminobenzoic_acid->this compound Cyclization with Urea 4-Methoxy-2-aminobenzamide->this compound Cyclization with Carbonylating Agent

A proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound based on established methodologies for analogous compounds.

Experimental Protocol 1: Synthesis from 4-Methoxy-2-aminobenzoic Acid and Urea

This protocol is adapted from the synthesis of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.[3]

  • Reaction Setup: In a round-bottom flask, thoroughly mix 4-methoxy-2-aminobenzoic acid (1 equivalent) and urea (2-3 equivalents).

  • Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to 180-200°C. The reaction mixture will melt, and the evolution of ammonia gas will be observed.

  • Reaction Monitoring: Maintain the temperature until the gas evolution ceases and the reaction mixture solidifies. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solid mass is treated with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

  • Purification: The solution is then filtered to remove any insoluble impurities. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product. The precipitate is collected by filtration, washed with water, and dried to afford this compound.

Experimental Protocol 2: Synthesis from 4-Methoxy-2-aminobenzamide and Triphosgene

This protocol is based on general procedures for the cyclization of 2-aminobenzamides.[1]

  • Reaction Setup: To a solution of 4-methoxy-2-aminobenzamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add triphosgene (0.4 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Reaction Conditions: A base, such as triethylamine or pyridine (2-3 equivalents), is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the available and predicted physicochemical and spectroscopic data for this compound.

PropertyDataReference/Note
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol -
Appearance Predicted: White to off-white solidBased on analogous quinazolinediones.
Melting Point >250 °C (Predicted)Based on data for similar quinazolinediones.[4]
Solubility Sparingly soluble in water; soluble in DMSO and DMFPredicted based on chemical structure.
¹H NMR (DMSO-d₆) Predicted δ (ppm): 11.2 (br s, 1H, NH), 11.0 (br s, 1H, NH), 7.8 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (s, 3H, OCH₃)Predicted based on known spectra of substituted quinazoline-2,4-diones.[4]
¹³C NMR (DMSO-d₆) Predicted δ (ppm): 164, 162, 151, 142, 129, 115, 110, 105, 56Predicted based on known spectra of substituted quinazoline-2,4-diones.[4]
Mass Spectrometry (ESI-MS) m/z: 193.06 [M+H]⁺ (Predicted)Calculated for C₉H₈N₂O₃.

Biological Significance and Potential Signaling Pathways

Quinazoline-2,4-dione derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.[5] Their mechanisms of action are diverse and can involve the modulation of various cellular signaling pathways. While the specific biological targets of this compound have not been explicitly elucidated, based on the activities of related compounds, several potential pathways can be inferred.

Many quinazoline derivatives are known to act as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, which are critical for cancer progression.[2] Furthermore, some quinazoline-2,4-diones have shown antimicrobial activity by targeting bacterial enzymes like DNA gyrase.[6]

The following diagram provides a generalized representation of the potential biological targets and downstream effects of quinazoline-2,4-dione derivatives.

Biological_Pathways cluster_compound Quinazoline-2,4-dione Core cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Quinazolinedione This compound Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Quinazolinedione->Kinases Inhibition DNA_Gyrase Bacterial DNA Gyrase Quinazolinedione->DNA_Gyrase Inhibition Proliferation_Pathway Proliferation & Survival Pathways (e.g., MAPK, PI3K/Akt) Kinases->Proliferation_Pathway Activation Angiogenesis_Pathway Angiogenesis Kinases->Angiogenesis_Pathway Activation DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Essential for Apoptosis Induction of Apoptosis Proliferation_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathway->Cell_Cycle_Arrest Inhibit_Angiogenesis Inhibition of Angiogenesis Angiogenesis_Pathway->Inhibit_Angiogenesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Generalized biological targets of quinazoline-2,4-diones.

This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound. Further experimental validation is necessary to confirm the proposed synthetic routes and to fully elucidate the compound's pharmacological profile.

References

A Technical Guide to the Biological Activity of 7-Methoxyquinazoline-2,4-diol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 7-Methoxyquinazoline-2,4-diol is limited in publicly accessible literature. This guide provides an in-depth overview of the biological activities of the broader class of quinazoline-2,4-dione and 7-methoxyquinazoline derivatives, for which substantial research exists. This information serves as a foundational resource for researchers interested in the potential therapeutic applications of this chemical scaffold.

Introduction to Quinazoline Derivatives

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological properties. Derivatives of quinazoline have been extensively investigated and developed into clinically approved drugs for various diseases. Their biological activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects. The functionalization of the quinazoline core, such as the introduction of a methoxy group at the 7-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

Key Biological Activities and Therapeutic Targets

Research into 7-methoxyquinazoline derivatives has revealed their potential in several therapeutic areas, with a primary focus on oncology.

Anticancer Activity

A significant body of research highlights the anticancer potential of 7-methoxyquinazoline derivatives. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and migration.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and several 7-methoxyquinazoline derivatives have been designed as EGFR inhibitors. Overexpression of EGFR is common in various cancers, including non-small cell lung cancer. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these inhibitors block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]

  • Wnt/β-catenin Signaling Pathway Modulation: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in many cancers.[3] Certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been shown to inhibit the β-catenin/TCF4 protein-protein interaction, a key step in the activation of Wnt target genes.[3][4][5] This disruption can lead to decreased proliferation and induction of apoptosis in cancer cells with an overactive Wnt/β-catenin pathway.[3]

  • Tubulin Polymerization Inhibition: Some 7-methoxyquinazoline derivatives act as tubulin-binding agents.[6] By interfering with microtubule dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is characteristic of a class of anticancer drugs known as vascular disrupting agents (VDAs).[6]

Other Potential Biological Activities

While oncology is a major focus, the quinazoline scaffold is associated with a broader range of biological activities:

  • Antimicrobial Activity: Various quinazoline derivatives have demonstrated activity against a spectrum of pathogenic bacteria and fungi.[7]

  • Anticonvulsant Activity: The quinazoline-2,4(1H,3H)-dione core is a known pharmacophore for anticonvulsant activity.

  • Anti-inflammatory and Analgesic Effects: Certain quinazoline derivatives have shown potential as anti-inflammatory and analgesic agents.[7]

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of representative 7-methoxyquinazoline derivatives against various cancer cell lines and molecular targets.

Compound ClassTarget/Cell LineActivity MetricValueReference
4,7-disubstituted 8-methoxyquinazoline derivativesHCT116 (Colon Cancer)IC505.64 ± 0.68 µM to 23.18 ± 0.45 µM[3]
4,7-disubstituted 8-methoxyquinazoline derivativesHepG2 (Liver Cancer)IC505.64 ± 0.68 µM to 23.18 ± 0.45 µM[3]
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-60 Cell Line PanelGI50Low to subnanomolar (10⁻¹⁰ M level)[6]
7-fluoro-4-anilinoquinolinesBGC823 (Gastric Carcinoma)IC503.63–11.10 µmol/L[8]
Substituted tetrazoloquinazolineMCF-7/HER2 (Breast Cancer)IC50>1000 ppm (classified as non-cytotoxic)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of quinazoline derivatives.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.[3][5]

  • Cell Plating: Human cancer cell lines (e.g., HCT116, HepG2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[3]

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.[7]

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with a sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Antitumor Activity (Xenograft Model)

Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.[6]

  • Tumor Implantation: Human tumor cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice through a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a specific size or after a predetermined duration.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the drug discovery process.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, a common target for 7-methoxyquinazoline derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline 7-Methoxyquinazoline Derivative Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by a 7-methoxyquinazoline derivative.

General Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and identifying novel anticancer compounds.

Drug_Screening_Workflow Synthesis Compound Synthesis (e.g., Quinazoline Derivatives) InVitro In Vitro Cytotoxicity Screening (e.g., SRB Assay on Cancer Cell Lines) Synthesis->InVitro HitID Hit Identification (Based on IC50 values) InVitro->HitID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Pathway Analysis) HitID->Mechanism InVivo In Vivo Efficacy Testing (Xenograft Models) Mechanism->InVivo LeadOpt Lead Optimization InVivo->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

References

7-Methoxyquinazoline-2,4-diol: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the core physicochemical properties for 7-Methoxyquinazoline-2,4-diol is presented in Table 1. It is important to note that specific experimental values for this compound are not currently available in the surveyed literature and databases. The subsequent sections detail the standard methodologies for the experimental determination of these crucial parameters.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available
LogP Data not available

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1][2][3][4][5]

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated Mel-Temp apparatus). The sample should be positioned adjacent to the bulb of a calibrated thermometer.

  • Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the anticipated melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Aqueous Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability.[6][7][8][9][10]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at which half of the compound is in its ionized form, which can be determined from the midpoint of the buffer region of the titration curve.

Computational Prediction: In the absence of experimental data, computational methods can provide an estimate of pKa. For quinazoline derivatives, density functional theory (DFT) methods, such as those employing the M06L functional with a 6-311++G** basis set and a continuum solvent model like CPCM, have been shown to correlate well with experimental pKa values.[11][12]

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Visualizations

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a novel compound like this compound.

G cluster_synthesis Compound Availability cluster_properties Physicochemical Profiling cluster_data Data Analysis & Interpretation cluster_application Application in Drug Development Synthesis Synthesis & Purification Purity Purity Assessment (e.g., NMR, LC-MS) Synthesis->Purity MeltingPoint Melting Point Purity->MeltingPoint Solubility Aqueous Solubility Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP Determination Purity->LogP Analysis Data Compilation & Analysis MeltingPoint->Analysis Solubility->Analysis pKa->Analysis LogP->Analysis Application Informing Formulation & ADME Studies Analysis->Application

Caption: Workflow for Physicochemical Characterization.

General Synthesis Pathway for Quinazoline-2,4-diones

This diagram illustrates a common synthetic route to the quinazoline-2,4-dione scaffold, which is the core structure of this compound.

G AnthranilicAcid Substituted Anthranilic Acid (e.g., 2-amino-4-methoxybenzoic acid) UreaDerivative Urea Derivative AnthranilicAcid->UreaDerivative + Isocyanate Isocyanate (e.g., KOCN, Acetic Acid) Isocyanate->UreaDerivative + Cyclization Intramolecular Cyclization (Heat or Acid/Base Catalysis) UreaDerivative->Cyclization QuinazolineDione Substituted Quinazoline-2,4-dione (e.g., this compound) Cyclization->QuinazolineDione

Caption: General Synthesis of Quinazoline-2,4-diones.

References

An In-depth Technical Guide to 7-Methoxyquinazoline-2,4-diol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxyquinazoline-2,4-diol derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. The quinazoline scaffold, particularly with methoxy substitutions, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area.

The term "this compound" generally refers to the tautomeric form of 7-methoxyquinazoline-2,4(1H,3H)-dione, which is the more stable and commonly synthesized structure. This guide will focus on this dione core and its various analogs where the 2- and 4-positions are further derivatized.

Core Structures and Derivatives

The foundational structure is the 7-methoxyquinazoline-2,4(1H,3H)-dione. Key analogs are derived from this core through substitutions at the N1, N3, C2, and C4 positions. Particularly significant are the 4-anilino and 4-phenoxy analogs, which have shown potent activity as kinase inhibitors.

Synthesis of 7-Methoxyquinazoline Derivatives

The synthesis of 7-methoxyquinazoline derivatives typically begins with a substituted anthranilic acid or a related precursor. A general synthetic approach to key intermediates and final products is outlined below.

General Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Products 2-Amino-4-methoxybenzoic Acid 2-Amino-4-methoxybenzoic Acid 7-Methoxyquinazoline-2,4(1H,3H)-dione 7-Methoxyquinazoline-2,4(1H,3H)-dione 2-Amino-4-methoxybenzoic Acid->7-Methoxyquinazoline-2,4(1H,3H)-dione Cyclization (e.g., with urea or KOCN) 4-Chloro-7-methoxyquinazoline 4-Chloro-7-methoxyquinazoline 7-Methoxyquinazoline-2,4(1H,3H)-dione->4-Chloro-7-methoxyquinazoline Chlorination (e.g., SOCl2 or POCl3) 4-Anilino-7-methoxyquinazolines 4-Anilino-7-methoxyquinazolines 4-Chloro-7-methoxyquinazoline->4-Anilino-7-methoxyquinazolines Nucleophilic Substitution (with anilines) 4-Phenoxy-7-methoxyquinazolines 4-Phenoxy-7-methoxyquinazolines 4-Chloro-7-methoxyquinazoline->4-Phenoxy-7-methoxyquinazolines Nucleophilic Substitution (with phenols)

Caption: General synthetic workflow for 7-methoxyquinazoline derivatives.

Biological Activity and Quantitative Data

Derivatives of 7-methoxyquinazoline have demonstrated significant potential as inhibitors of various protein kinases and signaling pathways implicated in cancer. The following tables summarize the in vitro biological activities of representative compounds.

Table 1: Anticancer Activity of 7-Methoxy-4-anilinoquinazoline Analogs
Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
1f BGC823 (Gastric)3.21Gefitinib19.27[1]
2i HeLa (Cervical)7.15Gefitinib17.12[1]
2i BGC823 (Gastric)4.65Gefitinib19.27[1]
16B HCT116 (Colon)5.64 ± 0.68Imatinib-[2]
18B HepG2 (Liver)23.18 ± 0.45Imatinib-[2]
Table 2: Kinase Inhibitory Activity of 7-Methoxyquinazoline Analogs
Compound DerivativeTarget Kinase% Inhibition @ 10 µMIC50 (nM)Source
Deuterated 7-methoxy-4-anilinoquinazoline (Compd. 7)EGFR>80%-[3]
Deuterated 7-methoxy-4-anilinoquinazoline (Compd. 7)HER2>80%-[3]
Deuterated 7-methoxy-4-anilinoquinazoline (Compd. 7)VEGFR2>80%-[3]
7-aminoalkoxy-4-aryloxy-quinazolinePC3 (Prostate)-4090[4]
7-aminoalkoxy-4-aryloxy-quinazolineMCF7 (Breast)-1000[4]
7-aminoalkoxy-4-aryloxy-quinazolineHT29 (Colon)-5020[4]
7-aminoalkoxy-4-aryloxy-quinazolineHUVEC-330[4]

Signaling Pathways

7-Methoxyquinazoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR and VEGFR-2 Signaling Pathway Inhibition

Many 4-anilino and 4-phenoxyquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades crucial for tumor growth.

G cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt_mTOR Inhibitor 7-Methoxyquinazoline Derivative Inhibitor->EGFR Inhibitor->VEGFR2 Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Survival Survival PI3K_Akt_mTOR->Survival EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by 7-methoxyquinazolines.

Wnt/β-catenin Signaling Pathway Inhibition

Certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been shown to target the Wnt/β-catenin signaling pathway.[2][5] Overactivation of this pathway is a hallmark of many cancers. These compounds can disrupt the interaction between β-catenin and the transcription factor TCF4, leading to the downregulation of Wnt target genes like c-MYC and Cyclin D1, which are critical for cell proliferation.[2][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inactivates beta_Catenin_cyto β-catenin Destruction_Complex->beta_Catenin_cyto phosphorylates for degradation beta_Catenin_nuc β-catenin beta_Catenin_cyto->beta_Catenin_nuc translocates TCF4 TCF4 beta_Catenin_nuc->TCF4 binds to Gene_Transcription Target Gene Transcription (c-MYC, Cyclin D1) TCF4->Gene_Transcription activates Inhibitor 8-Methoxyquinazoline Derivative Inhibitor->beta_Catenin_nuc disrupts interaction with TCF4

Caption: Disruption of β-catenin/TCF4 interaction by methoxyquinazoline analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning 7-methoxyquinazoline derivatives.

Synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline[6]
  • Preparation of 7-methoxy-6-nitroquinazolin-4-ol:

    • Dissolve 7-fluoro-6-nitroquinazolin-4-ol (7.0 g, 0.0338 mol) and potassium hydroxide (9.4 g, 0.1690 mol) in a mixture of methanol and water (6.0 mL).

    • Stir the mixture at 80 °C for 1 hour.

    • Cool the reaction to room temperature, pour into water, and collect the resulting solid by suction filtration. Dry the solid to obtain 7-methoxy-6-nitroquinazolin-4-ol.

  • Chlorination to 4-chloro-7-methoxy-6-nitroquinazoline:

    • Dissolve the product from the previous step (6.5 g, 0.0295 mol) in thionyl chloride (SOCl₂), and add a drop of N,N-dimethylformamide (DMF).

    • Reflux the reaction mixture at 90 °C for 5 hours.

    • After cooling to room temperature, evaporate the solvent and pour the residue into water to precipitate the product.

  • Nucleophilic Substitution to yield the final product:

    • In a flask under a nitrogen atmosphere, stir a mixture of p-aminophenol (3.8 g, 0.0351 mol), tetrahydrofuran (THF), and potassium tert-butoxide (4.2 g, 0.0468 mol) in an ice bath for 30 minutes.

    • Add a solution of 4-chloro-7-methoxy-6-nitroquinazoline (5.6 g, 0.0234 mol) in THF to the flask and stir at room temperature for 30 minutes.

    • Filter the reaction mixture. Wash the filter cake with ethyl acetate.

    • Extract the filtrate with dichloromethane (3 x 100 mL) and sodium hydroxide solution.

    • Evaporate the solvent from the combined organic layers and dry to obtain the solid 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)[2]
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT116, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration kept below 1%) for a specified period (e.g., 48-72 hours).

  • Cell Fixation and Staining:

    • After incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Measurement:

    • Solubilize the bound SRB dye with 10 mM Tris base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

General Experimental Workflow for Compound Evaluation

G Start Synthesis of 7-Methoxyquinazoline Derivatives Purification Purification and Structural Characterization (NMR, MS, HPLC) Start->Purification InVitro_Screening In Vitro Cytotoxicity Screening (e.g., SRB Assay) against Cancer Cell Lines Purification->InVitro_Screening Kinase_Assay Biochemical Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) InVitro_Screening->Kinase_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins, Cell Cycle Analysis) Kinase_Assay->Mechanism_Study InVivo_Study In Vivo Efficacy Studies (Xenograft Models) Mechanism_Study->InVivo_Study Promising Compounds ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo_Study->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization

Caption: Experimental workflow for the evaluation of 7-methoxyquinazoline derivatives.

This guide provides a foundational understanding of this compound derivatives and their analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel and more potent therapeutic agents based on this versatile scaffold.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the discovery and history of quinazoline compounds.

Introduction: The Emergence of a Privileged Scaffold

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring.[1][2] This bicyclic system, first described in the 19th century, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry.[3][4] The quinazoline scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] Derivatives of quinazoline are found in over 200 naturally occurring alkaloids and are central to numerous synthetic drugs approved for clinical use, particularly in oncology.[1][5] This guide provides a comprehensive overview of the key historical milestones, seminal synthetic methodologies, and the chemical evolution of this important class of compounds.

Early Discovery and Synthesis of the Quinazoline Core

The history of quinazoline chemistry began in the mid-to-late 19th century, a period of foundational advancements in organic chemistry. The initial discoveries laid the groundwork for over a century of research into this versatile heterocyclic system.

The first synthesis of a quinazoline derivative was achieved by the German chemist Peter Griess in 1869.[4][5] He reported that the reaction between cyanogen and anthranilic acid yielded a bicyclic product he named "bicyanoamidobenzoyl," now identified as 2-cyano-3,4-dihydro-4-oxoquinazoline.[4] It was not until many years later that the parent quinazoline molecule was prepared. In 1895, August Bischler and Lang successfully synthesized quinazoline by decarboxylating its 2-carboxy derivative.[1][4] A more practical and efficient synthesis of the parent compound was subsequently developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][3][4] The name "quinazoline" was ultimately proposed by W. Widdege to describe this benzo-fused pyrimidine system.[3][4]

history_of_quinazoline cluster_timeline Timeline of Key Discoveries y1869 1869 Peter Griess synthesizes the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline). y1895 1895 August Bischler & Lang synthesize the parent quinazoline molecule. y1869->y1895 26 years y1903 1903 Siegmund Gabriel develops a more efficient synthesis of quinazoline. y1895->y1903 8 years griess_synthesis anthranilic_acid Anthranilic Acid (in Ethanol) reaction_mixture Reaction Mixture anthranilic_acid->reaction_mixture cyanogen Cyanogen Gas (C₂N₂) cyanogen->reaction_mixture heating Heating (Cyclization) reaction_mixture->heating product 2-Cyano-3,4-dihydro-4-oxoquinazoline (Precipitate) heating->product filtration Filtration product->filtration isolated_product Isolated Product filtration->isolated_product bischler_lang_synthesis start N-Acylanthranilic Acid intermediate Quinazoline-2-carboxylic Acid Derivative start->intermediate Cyclization decarboxylation Heating (Decarboxylation) intermediate->decarboxylation product Parent Quinazoline decarboxylation->product purification Purification (Distillation/Crystallization) product->purification final_product Pure Quinazoline purification->final_product gabriel_synthesis start o-Nitrobenzylamine reduction Reduction (e.g., HI / Red P) start->reduction amine o-Aminobenzylamine reduction->amine condensation Condensation (with Formic Acid) amine->condensation dihydro Dihydroquinazoline condensation->dihydro oxidation Oxidation dihydro->oxidation product Quinazoline oxidation->product

References

Spectroscopic Blueprint of 7-Methoxyquinazoline-2,4-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Quinazoline-2,4-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. The introduction of a methoxy group at the 7-position of the quinazoline ring system is anticipated to modulate the molecule's electronic properties and biological interactions, making 7-Methoxyquinazoline-2,4-diol a compound of considerable scientific interest. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of synthesized compounds, forming the foundation for further biological evaluation.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via the cyclization of a corresponding anthranilic acid derivative, namely 2-amino-4-methoxybenzoic acid, with a suitable carbonyl source such as urea or a urea equivalent. This common and effective method provides a reliable route to the desired quinazolinedione scaffold.

Synthetic_Workflow 2-amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic Acid Cyclization Cyclization Reaction 2-amino-4-methoxybenzoic_acid->Cyclization Urea Urea Urea->Cyclization This compound This compound Cyclization->this compound

Caption: General synthetic workflow for this compound.

Spectroscopic Data Analysis (Analogues)

The following tables summarize the spectroscopic data for compounds structurally analogous to this compound. This information provides a reference for the expected spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data of Analogous Quinazoline-2,4-diones (in DMSO-d6)

CompoundChemical Shift (δ, ppm) and Multiplicity
Quinazoline-2,4(1H,3H)-dione 11.24 (brs, 2H), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H)
7-Methylquinazoline-2,4(1H,3H)-dione 11.12 (brs, 2H), 7.77 (s, 1H), 7.00–6.95 (m, 2H), 2.36 (s, 3H)
6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione 11.51 (brs, 1H), 7.45 (s, 1H), 7.38 (s, 2H), 3.82 (s, 3H), 3.43 (s, 3H)

Table 2: 13C NMR Data of Analogous Quinazoline-2,4-diones (in DMSO-d6)

CompoundChemical Shift (δ, ppm)
Quinazoline-2,4(1H,3H)-dione 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5
7-Methylquinazoline-2,4(1H,3H)-dione 162.8, 150.5, 145.6, 141.0, 127.0, 123.7, 115.1, 112.1, 21.5
6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione 161.7, 154.7, 150.1, 135.9, 123.3, 116.5, 116.4, 109.1, 55.7, 29.6
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Analogous Quinazoline-2,4-diones

Functional GroupExpected Wavenumber (cm-1)
N-H Stretch3200-3000
C=O Stretch (Amide)1710-1650
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Methoxy)1250-1000
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Quinazoline-2,4-diones

CompoundIonization Mode[M+H]+ (m/z)
Quinazoline-2,4(1H,3H)-dione ESI-HRMS163.0502
7-Methylquinazoline-2,4(1H,3H)-dione ESI-HRMS177.0659
6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione ESI-HRMS207.0764

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of quinazoline-2,4-dione derivatives, which can be adapted for this compound.

General Synthesis of Quinazoline-2,4-diones

A mixture of the appropriate 2-aminobenzoic acid derivative (1.0 eq) and urea (2.0 eq) is heated at 180-200 °C for 1-2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., ethanol or water), filtered, and dried to afford the crude product. Further purification can be achieved by recrystallization.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared Spectroscopy

IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film. The data is reported in wavenumbers (cm-1).

Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized compound like this compound follows a logical progression of spectroscopic techniques to confirm its structure and purity.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C) Purification->NMR Connectivity Structure_Confirmation Structure Confirmation & Purity Assessment IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound by leveraging data from closely related analogues. The detailed experimental protocols and expected spectral data will aid researchers in the successful synthesis, purification, and characterization of this and other novel quinazoline derivatives. The systematic application of NMR, IR, and MS, as outlined, is crucial for unambiguous structure elucidation and for advancing the development of new therapeutic agents based on the quinazoline scaffold.

In Vitro Evaluation of 7-Methoxyquinazoline-2,4-diol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature reveals a significant gap in the in vitro evaluation of the specific compound 7-Methoxyquinazoline-2,4-diol. While the quinazoline scaffold is a cornerstone in medicinal chemistry, leading to a wide array of derivatives with potent biological activities, specific experimental data for this compound remains elusive. This technical guide will summarize the general biological context of related quinazoline derivatives based on available research and outline the standard experimental protocols that would be employed for its in vitro evaluation.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest from the scientific community. This is largely due to their broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development.

Research into related compounds, such as 6,7-dimethoxyquinazoline and 4,7-disubstituted 8-methoxyquinazoline derivatives, has demonstrated significant potential in targeting various biological pathways. For instance, many quinazoline-based molecules have been investigated as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival.

Hypothetical In Vitro Evaluation Workflow for this compound

Based on the activities of structurally similar compounds, a comprehensive in vitro evaluation of this compound would typically involve a series of standardized assays to determine its biological activity, mechanism of action, and potential therapeutic applications. The following workflow outlines the key experimental protocols that would be necessary for such an evaluation.

In_Vitro_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Biological Activity Assays cluster_2 Mechanism of Action Studies Compound Acquisition Compound Acquisition Purity Analysis Purity Analysis Compound Acquisition->Purity Analysis Solubility Testing Solubility Testing Purity Analysis->Solubility Testing Antiproliferative Assays Antiproliferative Assays Solubility Testing->Antiproliferative Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Solubility Testing->Enzyme Inhibition Assays Antimicrobial Assays Antimicrobial Assays Solubility Testing->Antimicrobial Assays Cell Cycle Analysis Cell Cycle Analysis Antiproliferative Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Antiproliferative Assays->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Detailed Experimental Protocols

Should this compound become the subject of future research, the following experimental methodologies would be fundamental to characterizing its in vitro profile.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of the compound on the viability and proliferation of various cell lines, typically including cancer and normal cell lines for comparison.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of the compound against specific enzymes that are known drug targets (e.g., protein kinases, topoisomerases).

Protocol: Kinase Inhibition Assay (Example: EGFR)

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant enzyme (e.g., EGFR), a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Detect the product of the enzymatic reaction. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Determine the percentage of enzyme inhibition at each compound concentration and calculate the IC₅₀ value.

Signaling Pathway Analysis

Objective: To investigate the effect of the compound on specific intracellular signaling pathways that may be modulated by its activity.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with this compound for a specific time, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of signaling proteins like Akt or ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels.

Signaling_Pathway_Example Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Compound This compound Compound->Receptor_Tyrosine_Kinase

Caption: A potential mechanism of action via RTK inhibition.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for this compound, the following tables are presented as templates to illustrate how quantitative data would be structured for clear comparison.

Table 1: Hypothetical IC₅₀ Values for Antiproliferative Activity

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast CancerData
A549Lung CancerData
HCT116Colon CancerData
HEK293Normal KidneyData

Table 2: Hypothetical IC₅₀ Values for Enzyme Inhibition

Enzyme TargetAssay TypeIC₅₀ (µM)
EGFRKinase AssayData
Topoisomerase IRelaxation AssayData

Conclusion

While the existing body of scientific literature does not provide specific in vitro evaluation data for this compound, the well-established biological importance of the quinazoline scaffold suggests that this compound could possess interesting pharmacological properties. The experimental workflows and protocols detailed in this guide provide a robust framework for its future investigation. Should research on this compound be undertaken, the resulting data would be a valuable addition to the field of medicinal chemistry and could potentially uncover a novel therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a candidate for future screening and characterization.

Potential Therapeutic Targets of 7-Methoxyquinazoline-2,4-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific therapeutic targets for 7-Methoxyquinazoline-2,4-diol have been explicitly reported in the scientific literature. This guide, therefore, focuses on the experimentally determined therapeutic targets of structurally related analogs, particularly methoxy-substituted quinazoline derivatives, to infer the potential biological activities of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis based on structure-activity relationships of similar compounds.

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, known to form the core of numerous biologically active compounds.[1][2] Derivatives of quinazoline have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[3] The substitution pattern on the quinazoline ring plays a crucial role in determining the specific therapeutic target and biological response.

This technical guide provides a detailed overview of the potential therapeutic targets of this compound by examining the established activities of its close structural analogs.

Core Inferred Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar methoxy-substituted quinazoline compounds, the primary potential therapeutic targets for this compound are receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1] Several quinazoline-based compounds have been identified as potent VEGFR-2 inhibitors.[1][5] They typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6]

The general mechanism of action for quinazoline-based VEGFR-2 inhibitors involves blocking the signaling cascade that promotes endothelial cell proliferation, migration, and survival.

c-Met Kinase Inhibition

The cellular Mesenchymal-Epithelial Transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, motility, and invasion.[7] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[7][8] Methoxy-substituted quinoline and quinazoline derivatives have shown potent inhibitory activity against c-Met kinase.[7][9] These inhibitors also act by competing with ATP in the kinase domain, thereby blocking downstream signaling.[7]

Quantitative Data on Analog Activity

The following tables summarize the in vitro activity of various methoxy-substituted quinazoline derivatives against cancer cell lines and specific kinase targets. This data provides a basis for estimating the potential potency of this compound.

Table 1: Cytotoxicity of Methoxy-Substituted Quinazoline Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
6,7-dimethoxy-4-anilinoquinolinesA549 (Lung Cancer)7.3 ± 1.0[7]
MCF-7 (Breast Cancer)6.1 ± 0.6[7]
MKN-45 (Gastric Cancer)13.4 ± 0.5[7]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivativesK562 (Leukemia)100 - 400[3]
HUVEC (Normal Endothelial)100 - 400[3]
Quinazoline-based 1,6-naphthyridinonesU-87 MG (Glioblastoma)-[10]

Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Quinazoline Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
6,7-dimethoxy-4-anilinoquinolinesc-Met0.030 ± 0.008[7]
Quinazoline-based 1,6-naphthyridinonesMET0.009[10]
Quinazoline-based derivativesVEGFR-24.6 ± 0.06[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1.0 × 10^4 cells/well) and allowed to adhere overnight.[11]

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.[11]

    • The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11]

    • The plate is incubated for an additional period (e.g., 4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11]

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Assay Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The level of phosphorylation is typically measured using a luminescence-based method that detects the amount of ATP remaining in the reaction.[6][13]

  • Reaction Setup:

    • A master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a biotinylated peptide) is prepared.[14]

    • The test compound at various concentrations is added to the wells of a 96-well plate.[13]

    • The recombinant human VEGFR-2 enzyme is added to initiate the kinase reaction.[13][15]

    • Control wells with no inhibitor (positive control) and no enzyme (blank) are included.[13]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[13]

  • Detection:

    • A detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luciferase-driven reaction that produces light.[15]

    • The luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the positive and negative controls. The IC50 value is then determined from the dose-response curve.

In Vitro c-Met Kinase Assay

This assay is similar to the VEGFR-2 kinase assay and measures the inhibitory effect of a compound on c-Met kinase activity.

  • Assay Principle: The assay measures the phosphorylation of a substrate by the c-Met enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.[16]

  • Reaction Setup:

    • Serial dilutions of the test compound are prepared.[16]

    • The recombinant c-Met enzyme is added to the wells.[16]

    • A reaction mixture containing a substrate (e.g., ULight™-poly GT) and ATP is added to start the reaction.[16]

  • Incubation: The plate is incubated at room temperature for a set time (e.g., 60 minutes).[16]

  • Detection:

    • A stop/detection mix containing EDTA and a europium-labeled antibody that recognizes the phosphorylated substrate is added.[16]

    • After another incubation period, the TR-FRET signal is read on a plate reader.[16]

  • Data Analysis: The TR-FRET ratio is calculated, and the percent inhibition is determined relative to controls. The IC50 value is derived from the resulting dose-response curve.[16]

Visualizations

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 ATP Downstream Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Response Cellular Responses: - Proliferation - Migration - Survival Downstream->Response Inhibitor This compound (Analog-Inferred) Inhibitor->VEGFR2 Inhibition cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet P_cMet P-c-Met (Autophosphorylation) cMet->P_cMet ATP Downstream Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/Akt) P_cMet->Downstream Response Cellular Responses: - Proliferation - Motility - Invasion Downstream->Response Inhibitor This compound (Analog-Inferred) Inhibitor->cMet Inhibition Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_kinase Kinase Inhibition Assay A1 Seed Cancer Cells in 96-well Plates A2 Treat with Serial Dilutions of Compound A1->A2 A3 Incubate for 48/72h A2->A3 A4 Perform MTT Assay A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 Value A5->A6 B1 Prepare Kinase Reaction (Enzyme, Substrate, ATP) B2 Add Serial Dilutions of Compound B1->B2 B3 Incubate B2->B3 B4 Add Detection Reagent B3->B4 B5 Measure Signal (Luminescence/TR-FRET) B4->B5 B6 Calculate IC50 Value B5->B6

References

The Structure-Activity Relationship of 7-Methoxyquinazoline-2,4-diol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in the development of contemporary therapeutics, demonstrating a wide array of biological activities. Among its numerous derivatives, 7-Methoxyquinazoline-2,4-diol emerges as a molecule of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing insights from studies on closely related analogs to elucidate its therapeutic potential. This document details available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development.

Core Structure and Biological Significance

Quinazoline derivatives are recognized for their diverse pharmacological effects, including anticancer, anti-HIV, antitubercular, anti-inflammatory, anticonvulsant, and antihypertensive properties. The core structure of this compound, also known as 7-methoxy-1H-quinazoline-2,4-dione, features a bicyclic system composed of a benzene ring fused to a pyrimidine ring, with a methoxy group at the 7th position and hydroxyl groups at the 2nd and 4th positions. This substitution pattern is crucial in defining its interaction with biological targets.

Quantitative Analysis of Biological Activity

While direct and extensive SAR studies on this compound are not abundantly available in the public domain, valuable insights can be gleaned from the biological evaluation of structurally similar compounds, particularly derivatives of 6,7-dimethoxyquinazoline-2,4-dione. The following table summarizes the cytotoxic activity of selected N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4-dione against various cancer cell lines.

Compound IDCell LineIC50 (µM)
II HeLa> 1000
K562400
HUVEC200
IV HeLa600
K562300
HUVEC100

Data extracted from a study on 6,7-dimethoxyquinazoline-2,4-dione derivatives, which provides a valuable surrogate for understanding the potential activity of 7-methoxy analogs.[1]

These findings suggest that while the quinazoline-2,4-dione scaffold possesses a baseline level of cytotoxic activity, modifications at the nitrogen positions can significantly modulate this activity. The limited potency of these particular derivatives indicates that further structural modifications are necessary to enhance their anticancer effects.[1]

Inferred Structure-Activity Relationship (SAR)

Based on the broader literature concerning quinazoline derivatives, the following SAR principles can be inferred for this compound:

  • The Quinazoline-2,4-dione Core: This scaffold serves as a crucial pharmacophore, with the two carbonyl groups capable of forming hydrogen bonds with biological targets.

  • The 7-Methoxy Group: The electron-donating nature of the methoxy group at the 7th position is expected to influence the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins. SAR studies on 4-anilinoquinazolines have established that 6,7-dialkoxy substitutions are compatible with good activity, suggesting a favorable role for the methoxy group at position 7.

  • Substitutions at N1 and N3: As indicated by the data on 6,7-dimethoxyquinazoline-2,4-dione derivatives, alkylamine chains at these positions result in limited anticancer activity.[1] This suggests that larger, more complex, or specific functional groups may be required to achieve potent biological effects. For instance, the incorporation of aromatic or heterocyclic moieties at these positions has been a successful strategy in developing potent quinazoline-based inhibitors of various enzymes.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of quinazoline derivatives.

MTT Cytotoxicity Assay

This assay is a standard colorimetric method for assessing cell viability and proliferation.

1. Cell Seeding:

  • Cancer cell lines (e.g., HeLa, K562) and normal cell lines (e.g., HUVEC) are seeded in 96-well plates at a density of 7 x 10³ cells per well.[1]
  • The cells are allowed to adhere and grow for 48 hours.[1]

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) at a concentration of 100 mM.[1]
  • The compounds are then diluted in the cell culture medium to final concentrations, typically ranging from 1 µM to 1 mM.[1] The final DMSO concentration in the cell culture is maintained at 1%.[1]
  • Cells treated with 1% DMSO serve as the control group.[1]

3. Incubation:

  • The cells are incubated with the test compounds for a period of 48 hours.[1]

4. MTT Addition and Incubation:

  • Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional period to allow for the formation of formazan crystals by metabolically active cells.

5. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a specific wavelength using a microplate reader.

6. Data Analysis:

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%, is calculated from the dose-response curves.[1]

Visualizing Mechanisms and Workflows

To further aid in the understanding of the context in which this compound and its derivatives operate, the following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway targeted by quinazoline inhibitors and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Transcription Factor Activation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Quinazoline Derivative (e.g., this compound) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

G start Start cell_culture Seed cells in 96-well plate start->cell_culture incubation_1 Incubate for 24-48h cell_culture->incubation_1 add_compound Add test compound (e.g., this compound) incubation_1->add_compound incubation_2 Incubate for 48-72h add_compound->incubation_2 add_mtt Add MTT reagent incubation_2->add_mtt incubation_3 Incubate for 2-4h add_mtt->incubation_3 add_solubilizer Add solubilizing agent incubation_3->add_solubilizer read_plate Read absorbance add_solubilizer->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

While the direct structure-activity relationship of this compound is an area that warrants more focused investigation, the existing body of research on related quinazoline derivatives provides a solid foundation for guiding future drug discovery efforts. The 7-methoxy-quinazoline-2,4-dione scaffold holds promise as a template for the design of novel therapeutics, particularly in the realm of oncology. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives with modifications at the N1 and N3 positions to fully explore the therapeutic potential of this promising molecular framework. Such studies will be instrumental in delineating a more precise SAR and identifying lead compounds for further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxyquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-Methoxyquinazoline-2,4-diol, a quinazolinedione derivative of interest in medicinal chemistry. The described method is a straightforward and efficient one-step synthesis from commercially available starting materials.

Introduction

Quinazoline-2,4-dione scaffolds are present in a variety of biologically active compounds and are considered privileged structures in drug discovery. The methoxy-substituted analog, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below describes a thermal cyclization reaction between 4-methoxy-2-aminobenzoic acid and urea.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 4-methoxy-2-aminobenzoic acid and urea upon heating. The reaction involves the formation of an intermediate ureido-benzoic acid, which subsequently cyclizes to form the stable quinazolinedione ring system with the elimination of ammonia and water.

Synthesis of this compound Figure 1. Synthetic Pathway for this compound cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 4-Methoxy-2-aminobenzoic Acid C Heat (Melt) A->C + B Urea B->C D This compound C->D Cyclocondensation

Caption: Figure 1. Synthetic Pathway for this compound.

Experimental Protocol

Materials and Equipment
  • 4-Methoxy-2-aminobenzoic acid

  • Urea

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Condenser

  • Buchner funnel and filter paper

  • Beakers

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure
  • Reaction Setup: In a clean and dry round-bottom flask, combine 4-methoxy-2-aminobenzoic acid and urea in a 1:2 molar ratio.

  • Heating: Place the flask in a heating mantle and heat the mixture gradually with stirring. The solids will begin to melt and react.

  • Reaction: Continue heating the reaction mixture to 150-160°C. The reaction will proceed with the evolution of ammonia gas. Maintain this temperature for 2-3 hours. The reaction mixture will solidify as the product is formed.

  • Cooling and Workup: After the reaction is complete, allow the flask to cool to room temperature.

  • Purification: Add glacial acetic acid to the solidified product in the flask and heat the mixture to reflux to dissolve the crude product. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with cold ethanol and then with deionized water to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

  • Melting Point: Determine the melting point of the dried solid.

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Data Presentation

Parameter4-Methoxy-2-aminobenzoic Acid (Starting Material)This compound (Product)
Molecular Formula C₈H₉NO₃C₉H₈N₂O₃
Molecular Weight 167.16 g/mol [1]192.17 g/mol [2]
Appearance Pale cream crystalline powder[1]White to off-white solid
Melting Point 148-153 °C[1][3]299-301 °C[4]
Purity (Expected) ≥97%>95%
Yield (Expected) N/A60-70%
¹H NMR Expected to be consistent with structureExpected to be consistent with structure
¹³C NMR Expected to be consistent with structureExpected to be consistent with structure
IR (cm⁻¹) Expected to be consistent with structureExpected to be consistent with structure
Mass Spectrum (m/z) Expected to be consistent with structureExpected to be consistent with structure

Experimental Workflow

Experimental Workflow Figure 2. Step-by-step experimental workflow A Weigh and mix reactants (4-methoxy-2-aminobenzoic acid and urea) B Heat the mixture to 150-160°C for 2-3 hours A->B Step 1 C Cool the reaction to room temperature B->C Step 2 D Recrystallize the crude product from glacial acetic acid C->D Step 3 E Filter the purified product D->E Step 4 F Wash with cold ethanol and deionized water E->F Step 5 G Dry the final product under vacuum F->G Step 6 H Characterize the product (MP, NMR, IR, MS) G->H Step 7

Caption: Figure 2. Step-by-step experimental workflow.

References

Application Notes and Protocols for 7-Methoxyquinazoline-2,4-diol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 7-Methoxyquinazoline-2,4-diol in various cell culture assays. This document outlines the background, potential applications, and detailed protocols for assessing the biological activity of this compound.

Introduction

This compound is a member of the quinazoline family, a class of heterocyclic compounds known for a wide range of pharmacological activities.[1][2] Quinazoline derivatives are recognized for their potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] Notably, many quinazoline-based compounds are inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][5] The structural characteristics of this compound suggest that it may exhibit similar biological activities, making it a compound of interest for cancer research and drug development.

These notes provide protocols for fundamental in vitro assays to characterize the effects of this compound on cancer cell lines, including the assessment of cell viability, cell cycle progression, and apoptosis induction.

Data Presentation: Representative Cytotoxic Activity of Quinazoline Derivatives

While specific quantitative data for this compound is not widely available, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various other quinazoline derivatives against a panel of human cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of compounds based on the quinazoline scaffold.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Quinazoline Schiff base 1MCF-7Breast Cancer6.246[4]
Quinazoline Schiff base 2MCF-7Breast Cancer5.910[4]
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7Breast Cancer10.16[4]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7Breast Cancer11.23[4]
Quinazoline-sulfonamide 4dMCF-7Breast Cancer2.5[4]
Quinazoline-oxymethyltriazole 8f (48h)MCF-7Breast Cancer21.29[4]
Quinazoline-oxymethyltriazole 8k (72h)MCF-7Breast Cancer11.32[4]
Compound 11dVEGFR2 Kinase Assay-5.49[1]
4-anilinoquinazoline derivatives (1i)EGFR Kinase Assay-0.001[2]
4-anilinoquinazoline derivatives (1j)VEGFR-2 Kinase Assay-0.014[2]
4-anilinoquinazoline derivatives (1l)VEGFR-2 Kinase Assay-0.014[2]
7-fluoro-4-anilinoquinoline (1f)HeLaCervical Cancer10.18[6]
7-fluoro-4-anilinoquinoline (1f)BGC823Gastric Cancer8.32[6]
8-methoxy-4-anilinoquinoline (2i)HeLaCervical Cancer7.15[6]
8-methoxy-4-anilinoquinoline (2i)BGC823Gastric Cancer4.65[6]
6,7-dimethoxy-4-anilinoquinoline (12n)A549Lung Cancer7.3[7]
6,7-dimethoxy-4-anilinoquinoline (12n)MCF-7Breast Cancer6.1[7]
6,7-dimethoxy-4-anilinoquinoline (12n)MKN-45Gastric Cancer13.4[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[4]

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of 650 nm can be used for background subtraction.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Materials:

  • This compound

  • Cancer cell lines

  • Complete culture medium

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing RNase A)[13]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting:

    • Harvest both adherent and suspension cells. For adherent cells, use trypsin to detach them.

    • Collect all cells and centrifuge at 300 x g for 5 minutes.[13]

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with cold PBS.[13]

    • Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[13]

    • Fix the cells on ice for at least 2 hours or overnight at 4°C.[11]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[13]

    • Carefully aspirate the ethanol and wash the cell pellet twice with PBS.[13]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.[13]

Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[13]

Materials:

  • This compound

  • Cancer cell lines

  • Complete culture medium

  • PBS

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with different concentrations of this compound for the desired duration.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[13]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

    • Analyze the samples on a flow cytometer within one hour.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by quinazoline derivatives and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Prepare this compound start->compound_prep cell_seeding Cell Seeding cell_culture->cell_seeding treatment Treat cells with compound compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt flow_cell_cycle Cell Cycle Analysis incubation->flow_cell_cycle flow_apoptosis Apoptosis Assay incubation->flow_apoptosis data_analysis Data Analysis & Interpretation mtt->data_analysis flow_cell_cycle->data_analysis flow_apoptosis->data_analysis

Caption: General experimental workflow for assessing the in vitro effects of this compound.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Quinazoline This compound Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

vegfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Quinazoline This compound Quinazoline->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis

Caption: VEGFR2 signaling pathway and the inhibitory action of quinazoline derivatives.

References

Application Notes and Protocols for 7-Methoxyquinazoline-2,4-diol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. These compounds are particularly recognized for their potential as enzyme inhibitors, targeting a variety of enzymes involved in critical cellular processes.[2][3] Prominent examples include inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other enzymes like Dihydrofolate Reductase (DHFR).[1][4]

This document provides detailed application notes and protocols for the investigation of 7-Methoxyquinazoline-2,4-diol as a potential enzyme inhibitor. While specific inhibitory data for this particular compound is not extensively available in the public domain, its structural similarity to other biologically active quinazolines suggests its potential as a subject for enzyme inhibition studies. These guidelines offer a comprehensive framework for researchers to screen and characterize the inhibitory activity of this compound against relevant enzymatic targets.

Potential Enzymatic Targets

Based on the known activities of structurally related quinazoline compounds, the following enzyme classes are proposed as primary targets for initial screening of this compound:

  • Protein Tyrosine Kinases (PTKs): The quinazoline core is a common feature in many ATP-competitive kinase inhibitors.[3] Overexpression and hyperactivity of PTKs are hallmarks of many cancers. Potential targets in this class include:

    • Epidermal Growth Factor Receptor (EGFR): A key regulator of cell proliferation and survival.[5]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[4]

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids.[6] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a validated strategy for cancer and antimicrobial therapies.[6][7]

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound should be quantified and presented in a clear, tabular format. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

CompoundTarget EnzymeIC50 (µM) [Mean ± SD]Assay ConditionsReference CompoundReference IC50 (µM)
This compounde.g., EGFRTo be determinede.g., 10 µM ATP, 30-minute incubation at 25°Ce.g., Erlotinibe.g., 0.002
This compounde.g., DHFRTo be determinede.g., 100 µM Dihydrofolic Acid, 150 µM NADPH, 10-minute incubation at 37°Ce.g., Methotrexatee.g., 0.02

Experimental Protocols

Detailed methodologies for key in vitro enzyme inhibition assays are provided below.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on EGFR tyrosine kinase activity.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine Triphosphate (ATP)

  • This compound (test compound)

  • Erlotinib (positive control)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the kinase assay buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation: Add the diluted test compound and control compound (Erlotinib) to the wells of a 96-well plate. Include wells with DMSO only as a negative control.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and the Poly(Glu, Tyr) substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, following the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of DHFR by this compound. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • This compound (test compound)

  • Methotrexate (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[7]

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the assay buffer to the desired concentrations.

  • Assay Mixture Preparation: In a cuvette or 96-well plate, combine the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Add the diluted test compound or control compound (Methotrexate) to the assay mixture. Include a DMSO control.

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Reaction Initiation: Start the reaction by adding DHF to the mixture.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value as described in Protocol 1.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Quinazoline This compound (Potential Inhibitor) Quinazoline->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Workflow Diagram

Enzyme_Inhibition_Workflow start Start prep_compound Prepare this compound and Control Dilutions start->prep_compound add_inhibitor Add Test Compound/Control to Assay Wells prep_compound->add_inhibitor setup_assay Set up Enzymatic Assay (Enzyme, Substrate, Buffer) setup_assay->add_inhibitor initiate_reaction Initiate Reaction (e.g., add ATP or DHF) add_inhibitor->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate detect_signal Detect Signal (e.g., Luminescence, Absorbance) incubate->detect_signal analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 Value detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for in vitro enzyme inhibition assays.

Interpretation and Further Steps

The results from these initial screens will provide valuable insights into the enzyme inhibitory potential of this compound.

  • Potent Inhibition (Low IC50): If the compound demonstrates significant inhibitory activity against a particular enzyme, further studies would be warranted. These could include:

    • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Selectivity Profiling: To assess the compound's activity against a panel of related enzymes to determine its specificity.

    • Cell-Based Assays: To evaluate the compound's efficacy in a cellular context, for example, by measuring its effect on cancer cell line proliferation.

  • Weak or No Inhibition: If this compound shows little to no activity against the initial targets, screening against a broader panel of enzymes or different enzyme classes may be considered. Alternatively, medicinal chemistry efforts could be employed to synthesize derivatives with improved potency.

These application notes and protocols provide a robust starting point for the systematic evaluation of this compound as a novel enzyme inhibitor, paving the way for potential applications in drug discovery and development.

References

Application Notes and Protocols for the Quantification of 7-Methoxyquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-Methoxyquinazoline-2,4-diol in various matrices. The methodologies described herein are based on established analytical techniques for quinazoline derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development. The protocols include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for both routine quality control and high-sensitivity bioanalytical studies.

Introduction

This compound is a quinazoline derivative of interest in medicinal chemistry and pharmaceutical research. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document outlines two robust analytical methods for its quantification.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV Method: A reliable and widely accessible method suitable for the analysis of bulk drug substances and formulations where concentration levels are relatively high.

  • LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma and urine, where concentrations are expected to be low.

HPLC-UV Method

This method is designed for the accurate quantification of this compound in bulk powder and simple formulations.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and dissolve in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Dilute an aliquot with the mobile phase to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~ 5.8 min

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter with 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Chromatographic Separation E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for this compound quantification by HPLC-UV.

LC-MS/MS Method

This highly sensitive and selective method is suitable for the quantification of this compound in complex biological matrices such as human plasma.

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (blank)

4.1.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

4.1.3. Chromatographic and MS Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 207.1 -> 162.1IS: To be determined
Collision Energy To be optimized

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in methanol to obtain a range of concentrations from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Within acceptable limits
Experimental Workflow: LC-MS/MS Analysis```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F Inject into UHPLC E->F G Chromatographic Separation F->G H Mass Spectrometry Detection (MRM) G->H I Peak Area Ratio (Analyte/IS) H->I J Calibration Curve I->J K Concentration Calculation J->K

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine analysis of bulk materials and LC-MS/MS offering the high sensitivity required for bioanalytical studies. Proper method validation should be performed in accordance with regulatory guidelines to ensure data quality and reliability.

Insufficient Data for 7-Methoxyquinazoline-2,4-diol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "7-Methoxyquinazoline-2,4-diol" and its applications in cancer research, there is currently insufficient publicly available scientific literature and data to generate detailed Application Notes and Protocols as requested. The search did not yield specific studies detailing its mechanism of action, in-vitro or in-vivo experimental data, or established protocols for its use in a cancer research setting.

The creation of accurate and reliable scientific documentation requires a foundation of peer-reviewed research and validated experimental results. Without this, any provided protocols, data tables, or signaling pathway diagrams would be hypothetical and could be misleading for researchers, scientists, and drug development professionals.

For researchers interested in the broader class of compounds to which this compound belongs, quinazoline derivatives have been a significant area of investigation in oncology. Numerous studies have explored various substituted quinazolines for their potential as kinase inhibitors and anti-cancer agents. It is recommended to explore the extensive literature on clinically evaluated quinazoline derivatives, such as gefitinib or erlotinib, for which detailed application notes, protocols, and data are widely available.

Dissolving 7-Methoxyquinazoline-2,4-diol for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a standardized protocol for the dissolution of 7-Methoxyquinazoline-2,4-diol, a quinazoline derivative of interest in various research and drug development applications. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazoline family. Compounds in this class are known for their diverse biological activities, making them valuable scaffolds in medicinal chemistry. The solubility of these compounds can vary significantly based on their substitution patterns. Understanding the solubility profile of this compound is essential for its effective use in in vitro and in vivo studies.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a general solubility profile can be inferred from studies on structurally similar quinazoline derivatives. These compounds typically exhibit limited solubility in aqueous solutions and alcohols, while demonstrating good solubility in polar aprotic solvents.

Table 1: Inferred Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeInferred SolubilityRemarks
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleRecommended for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleAn alternative to DMSO for stock solution preparation.
MethanolCH₄OPolar ProticSlightly SolubleMay be used for some applications, but solubility is limited.
EthanolC₂H₆OPolar ProticSlightly SolubleSimilar to methanol, with limited utility for high concentrations.
WaterH₂OPolar ProticInsolubleDirect dissolution in aqueous buffers is not recommended.
AcetoneC₃H₆OPolar AproticSolubleMay be a suitable solvent, similar to other quinazolinone derivatives[1].

Note: This data is inferred from the solubility of related quinazoline compounds and should be used as a guideline.[1][2][3] It is recommended to perform small-scale solubility tests to confirm these characteristics for your specific batch of this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting point for most cell-based assays and other in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 192.17 g/mol .

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 192.17 g/mol = 0.0019217 g = 1.92 mg

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If the compound does not dissolve completely, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent moisture absorption by the DMSO.

Important Considerations for Cell Culture Experiments:

  • Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Aqueous Dilution: When diluting the DMSO stock solution in aqueous buffers or cell culture media, add the stock solution to the aqueous phase dropwise while vortexing to prevent precipitation of the compound. If precipitation occurs, consider preparing a more dilute stock solution.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for dissolving this compound.

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage_and_use Storage and Use start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved store Store Stock Solution at -20°C or -80°C check_solubility->store Completely Dissolved dilute Prepare Working Solutions in Aqueous Media store->dilute end End dilute->end

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols for High-Throughput Screening of 7-Methoxyquinazoline-2,4-diol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of 7-Methoxyquinazoline-2,4-diol. Quinazoline derivatives are a well-established class of compounds with significant therapeutic potential, particularly in oncology. Analogs of this compound are of interest for their potential to inhibit key signaling pathways involved in cell proliferation and survival. These notes are intended to guide researchers in the efficient identification and characterization of novel drug candidates.

Target Focus: Kinase Inhibition in Cancer Signaling

Quinazoline scaffolds are frequently found in potent kinase inhibitors. For analogs of this compound, key targets of interest include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both are receptor tyrosine kinases that play crucial roles in cancer progression. Dysregulation of the EGFR signaling cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Some quinazoline derivatives have also been shown to target tubulin, a key component of the cytoskeleton, thereby disrupting cell division.

Data Presentation: Inhibitory Activity of Quinazoline Analogs

The following tables summarize the in vitro inhibitory activities of a series of quinazoline derivatives structurally related to this compound. This data serves as a reference for the expected potency and cellular activity of hits from a screening campaign.

Table 1: Biochemical Kinase Inhibitory Activity of Representative Quinazoline Analogs

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog A1EGFR (wild-type)5.06Lapatinib-
Analog A2EGFR (L858R/T790M)-Gefitinib-
Analog B1VEGFR-260.0Sorafenib-
Analog B2VEGFR-2-Vandetanib15
Analog C1Aurora Kinase B0.37Barasertib-

Note: IC50 values are compiled from various sources for structurally related compounds and are intended for comparative purposes. Actual values for novel analogs will need to be determined experimentally.[1][3][4]

Table 2: Anti-proliferative Activity of Representative Quinazoline Analogs in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Analog D1A549Non-Small Cell Lung0.02Etoposide0.17 - 3.34
Analog D2MCF-7Breast Cancer0.350Erlotinib-
Analog E1HCT116Colon Cancer8.50Imatinib Mesylate5.64 - 23.18
Analog E2HepG2Liver Cancer2.08--
Analog F1CCRF-CEMLeukemia0.56--

Note: IC50 values are compiled from various sources for structurally related compounds and are intended for comparative purposes. The specific potency of novel analogs will be cell line dependent.[2][3][5]

Experimental Protocols

The following are detailed protocols for primary high-throughput screening of a library of this compound analogs. Both biochemical and cell-based assay formats are provided.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for EGFR Inhibition

This biochemical assay measures the inhibition of EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated poly(GT)-substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-XL665

  • Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM DTT, 0.1% BSA

  • Stop/Detection Buffer: Assay Buffer containing EDTA

  • 384-well low-volume black plates

  • Test compounds (10 mM in DMSO)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known EGFR inhibitor like gefitinib (positive control).

  • Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in Assay Buffer. Dispense 10 µL of this solution into each well of the assay plate. Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in Assay Buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR. Incubate for 60 minutes at room temperature.

  • Detection: Prepare the detection reagent mixture containing Eu-Ab and Streptavidin-XL665 in the Stop/Detection Buffer. Add 10 µL of this mixture to each well to stop the kinase reaction and initiate the FRET signal. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm. The ratio of the signals (665/620) is proportional to the extent of substrate phosphorylation.

Protocol 2: Cell-Based Viability Assay for Anti-proliferative Effects

This assay determines the effect of the compounds on the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Test compounds (10 mM in DMSO)

Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Signal Development and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Analog 7-Methoxyquinazoline- 2,4-diol Analog Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription HTS_Workflow cluster_screening High-Throughput Screening Campaign cluster_validation Hit Validation and Characterization Library Compound Library (this compound Analogs) Primary_Assay Primary HTS Assay (e.g., EGFR Kinase Assay) Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell Viability Assay) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols: Cellular Uptake and Localization of 7-Methoxyquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the cellular uptake and localization of 7-Methoxyquinazoline-2,4-diol are not publicly available. The following application notes and protocols are based on established methodologies for the characterization of similar small molecule kinase inhibitors. These protocols provide a robust framework for the investigation of this compound.

Introduction

This compound belongs to the quinazoline class of compounds, many of which are known to exhibit potent biological activities, including the inhibition of protein kinases involved in cell signaling pathways. Understanding the cellular uptake and subcellular localization of this compound is critical for elucidating its mechanism of action, identifying its molecular targets, and developing it as a potential therapeutic agent. These notes provide detailed protocols for quantifying cellular uptake, determining subcellular distribution, and assessing the impact on a representative signaling pathway.

Biological Context: Quinazoline Derivatives

Quinazoline derivatives have been extensively studied as inhibitors of various tyrosine kinases. Dysregulation of these signaling pathways is a hallmark of many cancers. For instance, compounds with a quinazoline scaffold have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), c-Met, and components of the Wnt/β-catenin signaling pathway. While data for this compound is not available, the following table summarizes the activity of structurally related compounds to provide a comparative context.

Table 1: Biological Activity of Representative Quinazoline Derivatives

Compound ClassTarget Cancer Cell Line(s)Target Pathway/KinaseIC50 Value(s)
6,7-dimethoxy-4-anilinoquinolinesA549, MCF-7, MKN-45c-Met0.030 ± 0.008 µM (for compound 12n against c-Met)
4,7-disubstituted 8-methoxyquinazolinesHCT116, HepG2β-catenin/TCF48.50 ± 1.44 μM (for compound 18B against primary gallbladder cancer cells)
4-aminoquinazoline-6, 7-diol derivativesA431EGFR~2.5 µM (for compound abc1&4)
7-fluoro-4-anilinoquinolinesBGC823Not specified3.63–11.10 µmol/L

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by LC-MS/MS

This protocol describes a method to determine the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[1][2]

Materials:

  • Cell culture reagents (media, FBS, PBS, trypsin-EDTA)

  • Selected cancer cell line (e.g., A549, HCT116)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard for LC-MS/MS

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • To distinguish between membrane-bound and internalized compound, perform an acid wash (e.g., with glycine-HCl buffer, pH 2.5) for 1 minute on ice before the final PBS wash.

    • Add 200 µL of trypsin-EDTA to each well and incubate until cells detach.

    • Neutralize with complete media and transfer the cell suspension to a microcentrifuge tube.

    • Count the cells to determine the cell number per sample.

  • Cell Lysis and Extraction:

    • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • To precipitate proteins and extract the compound, add a 3-fold excess of cold acetonitrile containing the internal standard.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Prepare a standard curve of this compound in the same matrix (lysis buffer and ACN) to allow for absolute quantification.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the amount of compound in each sample based on the standard curve.

    • Normalize the amount of compound to the number of cells to determine the intracellular concentration (e.g., in fmol/cell).

G cluster_prep Cell Preparation cluster_harvest Harvesting cluster_extraction Extraction cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with this compound seed->treat wash Wash with ice-cold PBS treat->wash trypsinize Trypsinize and count cells wash->trypsinize lyse Lyse cell pellet trypsinize->lyse extract Extract compound with Acetonitrile + Internal Std lyse->extract centrifuge Centrifuge to pellet debris extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Supernatant quantify Quantify against standard curve lcms->quantify normalize Normalize to cell number quantify->normalize

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

References

Application Notes and Protocols: The Use of Quinazoline Scaffolds in Kinase Inhibitor Studies with a Focus on Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged core structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its bicyclic system provides a versatile template for designing potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy and other diseases. While direct studies on 7-Methoxyquinazoline-2,4-diol as a kinase inhibitor are not extensively documented in publicly available literature, its core structure is a key component of numerous highly successful kinase inhibitors. This document provides an overview of the application of methoxy-substituted quinazoline derivatives in kinase inhibitor studies, including their biological activity, relevant signaling pathways, and generalized protocols for their evaluation.

The general structure of many quinazoline-based kinase inhibitors involves a 4-anilino substitution, which is crucial for their binding to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Modifications at various positions of the quinazoline ring, including the addition of methoxy groups at positions 6 and 7, have been shown to significantly influence their potency and selectivity.[1][4][5]

Data Presentation: Biological Activity of Methoxy-Substituted Quinazoline Derivatives

The following table summarizes the inhibitory activities of various methoxy-substituted quinazoline derivatives against different kinases and cancer cell lines. This data highlights the potential of this chemical class as a source of potent kinase inhibitors.

Compound ClassTarget Kinase / Cell LineIC50 / GI50Reference
6,7-Dimethoxyquinazoline DerivativesVEGFR-2Potent Inhibition[5]
4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazolineAurora A0.39 µM[6]
4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazolineMCF-7 cells1.25 µM[6]
6,7-dialcoxy-4-phenylamino-quinazolinesEGFR TK0.13 nM (for a thiazolyl sulfanilamide derivative)[1]
6,7-Dimethoxyquinazoline analogue (BIX-01294)G9aNanomolar to low micromolar range[4]
7-aminoalkoxy-4-aryloxy-quinazolinesPC3, MCF7, HT29, HUVEC0.33 - 5.02 µM (for a piperidinopropoxy derivative)[1]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one60 human tumor cell linesSubnanomolar GI50 values[7]

Signaling Pathways

Quinazoline-based kinase inhibitors, particularly those targeting EGFR, interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Quinazoline Inhibitor (e.g., 6,7-dimethoxy derivatives) Inhibitor->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

Experimental Protocols

The following are generalized protocols for evaluating the potential of novel quinazoline derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound dilutions start->prep_reagents plate_setup Plate Setup: Add kinase, substrate, and test compound to a 96-well plate prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP to start the phosphorylation reaction plate_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction: Add stop solution (e.g., EDTA) incubation->stop_reaction detection Detection: Use a detection method like ELISA with an anti-phosphotyrosine antibody stop_reaction->detection data_analysis Data Analysis: Calculate % inhibition and determine IC50 detection->data_analysis end End data_analysis->end Development_Logic start Start: Identify Target Kinase library_screening High-Throughput Screening of Quinazoline Compound Library start->library_screening hit_id Hit Identification (Compounds with activity) library_screening->hit_id in_vitro_kinase In Vitro Kinase Assays (Determine IC50) hit_id->in_vitro_kinase cell_based Cell-Based Assays (Determine GI50, assess cytotoxicity) in_vitro_kinase->cell_based sar Structure-Activity Relationship (SAR) Studies and Lead Optimization cell_based->sar sar->in_vitro_kinase Iterative Optimization in_vivo In Vivo Studies (Animal models) sar->in_vivo end Preclinical Candidate in_vivo->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxyquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxyquinazoline-2,4-diol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-amino-4-methoxybenzoic acid. This undergoes cyclization with a suitable C1 source, such as urea or an isocyanate, to form the quinazoline-2,4-dione ring system.

Q2: My reaction to form the quinazoline ring from 2-amino-4-methoxybenzoic acid is giving a low yield. What are the potential causes?

Low yields in this step can arise from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or products.

  • Poor quality of reagents: Ensure the 2-amino-4-methoxybenzoic acid is pure and the cyclizing agent (e.g., urea) is dry.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product.

Q3: I am observing the formation of multiple products in my initial cyclization step. How can I improve the selectivity?

The formation of multiple products can be a challenge. To improve selectivity:

  • Purify the crude product: Utilize column chromatography to isolate the desired this compound. A common solvent system for purification is a gradient of methanol in dichloromethane.

  • Recrystallization: This technique can be effective in removing impurities and isolating the target compound.

  • Optimize reaction conditions: Adjusting the temperature and reaction time can favor the formation of the desired product.

Q4: What are the best practices for the chlorination step to convert the diol to a dichloroquinazoline intermediate, if I am following an alternative route?

While the direct synthesis of the diol is common, some routes proceed via a dichloro intermediate. For a successful chlorination:

  • Anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent.

  • Fresh chlorinating agent: Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).

  • Controlled workup: Perform the aqueous workup at low temperatures, for instance, by pouring the reaction mixture onto ice, to minimize hydrolysis of the chloro-product.[1]

Q5: Are there any alternative synthetic routes to improve the yield of quinazoline derivatives?

Yes, several strategies have been developed to improve the synthesis of quinazoline derivatives. For instance, solid-phase synthesis and microwave-assisted synthesis have been shown to be effective in reducing reaction times and improving yields for some quinazolinones.[2] One study on a related compound, tandutinib, showed that using formamidine acetate in 2-methoxy-ethanol for the cyclization step resulted in an 85% yield, a significant improvement from the 10-20% yield obtained with formamide.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step - Incomplete reaction.- Suboptimal temperature.- Impure reagents.- Side product formation.- Monitor reaction progress with TLC and extend reaction time if needed.- Optimize the reaction temperature.- Use pure, dry starting materials.- Purify the product using column chromatography or recrystallization.
Formation of Multiple Products - Non-selective reaction conditions.- Adjust temperature and reaction time.- Utilize column chromatography for purification.- Consider a two-step approach: first form the N-acyl derivative of the anthranilic acid, then cyclize.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Similar polarity of product and byproducts.- After the reaction, cool the mixture to induce precipitation.- If the product is in the filtrate, concentrate the solvent and attempt precipitation with a non-polar solvent.- Optimize the mobile phase for column chromatography to achieve better separation.
Inconsistent Results - Variability in reagent quality.- Moisture contamination.- Inconsistent heating.- Use reagents from the same batch for a series of experiments.- Ensure all equipment is dry and use anhydrous solvents where necessary.- Use an oil bath or a heating mantle with a temperature controller for consistent heating.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-amino-4-methoxybenzoic acid and Urea

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 2-amino-4-methoxybenzoic acid

  • Urea

  • Sand (for heat bath)

  • Ethanol

  • Deionized water

Procedure:

  • Grind 2-amino-4-methoxybenzoic acid and urea together in a 1:5 molar ratio using a mortar and pestle.

  • Transfer the mixture to a flask and heat it in a sand bath at 190-200°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add hot water to the solidified mass and stir to dissolve any unreacted urea.

  • Filter the crude product and wash it with hot water.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

DOT Script for Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Grind 2-amino-4-methoxybenzoic acid and Urea heat Heat at 190-200°C start->heat Transfer to flask cool Cool to RT heat->cool dissolve Dissolve in hot water cool->dissolve filter Filter crude product dissolve->filter recrystallize Recrystallize from ethanol filter->recrystallize end Pure this compound recrystallize->end

Caption: Workflow for the synthesis of this compound.

Data Summary

Table 1: Impact of Reaction Parameters on Yield
Parameter Condition Observed Effect on Yield Recommendation
Temperature Too low (<180°C)Incomplete reaction, low yieldMaintain temperature between 190-200°C
Too high (>210°C)Potential decomposition, lower yieldAvoid overheating
Reaction Time Too short (<20 min)Incomplete reaction, low yieldMonitor with TLC, ensure completion (typically 30-45 min)
Too long (> 60 min)Possible side product formationStop the reaction once the starting material is consumed
Reagent Ratio (Urea:Anthranilic Acid) Low (e.g., 2:1)Incomplete cyclizationUse a significant excess of urea (e.g., 5:1 to 10:1)
Purification Method Water wash onlyLower purityRecrystallization from ethanol is recommended for higher purity

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical transformation and does not directly involve biological signaling pathways. However, the logical relationship of the synthesis can be visualized.

DOT Script for Synthesis Logic

Synthesis_Logic cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Chemical Transformation cluster_products Products reactant1 2-amino-4-methoxybenzoic acid process_node Cyclization reactant1->process_node reactant2 Urea reactant2->process_node condition1 Heat (190-200°C) condition1->process_node product This compound process_node->product byproduct Ammonia (byproduct) process_node->byproduct

Caption: Logical flow of the this compound synthesis.

References

stability of 7-Methoxyquinazoline-2,4-diol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxyquinazoline-2,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at room temperature. Some suppliers also recommend storage under an inert atmosphere.

Q2: What is the general stability of the quinazolinone core structure?

A2: The quinazolinone ring is reported to be quite stable under many reaction conditions, including oxidation, reduction, and hydrolysis.[1] However, quinazolines can be susceptible to degradation under harsh conditions. For instance, they are generally stable in cold dilute acidic and alkaline solutions but can be destroyed upon boiling in these solutions.[2]

Q3: Are there known stability issues with quinazoline derivatives in common solvents?

A3: Yes, the choice of solvent can significantly impact the stability of quinazoline derivatives. For example, some derivatives have shown high stability in water for over 40 days when stored in the dark at 4°C, while exhibiting instability in dimethyl sulfoxide (DMSO) with modifications observed shortly after preparation.[3][4] For other quinazoline derivatives, stability was found to be better in water than in DMSO, with 22°C identified as the optimal storage temperature.[5]

Q4: My this compound is difficult to dissolve. What solvents are recommended?

A4: Many quinazolinone derivatives exhibit poor water solubility due to their rigid, fused heterocyclic ring system.[6] The first step is typically to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For compounds that are difficult to dissolve, gentle warming (37-60°C) and ultrasonication can be beneficial.[6]

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A5: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Reduce the final concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.

  • Use a co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or propylene glycol to your aqueous buffer can improve solubility.

  • Incremental dilution: Add the DMSO stock solution to the aqueous buffer slowly and with constant vortexing to minimize solvent shock.[6]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the assay plates under a microscope for any signs of compound precipitation (e.g., crystals or amorphous particles).

    • Solubility Enhancement: If precipitation is observed, employ solubility enhancement techniques as described in FAQ A5.

    • Media Interaction: Consider the possibility of the compound interacting with components of the culture medium. Test the solubility of the compound in different basal media formulations if your experimental design allows.

Issue 2: Degradation of the Compound During Experiments
  • Possible Cause: The experimental conditions (e.g., high temperature, extreme pH, or prolonged exposure to light) may be causing the degradation of this compound.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Assess if the compound is being exposed to harsh conditions. Stress degradation studies on similar quinazoline derivatives have shown significant decomposition in 0.1 M HCl at 80°C and complete degradation in 0.1 M NaOH.[7]

    • Control Experiments: Include control samples of the compound under your experimental conditions without the biological system to assess for abiotic degradation.

    • Photostability: Quinazoline derivatives can be susceptible to photolytic degradation.[7] If your experiments involve exposure to light, consider performing them in low-light conditions or using amber-colored labware.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently vortex the solution. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it to 37°C.[6]

  • Visually inspect the solution to ensure that the compound has completely dissolved.

  • Store the stock solution at room temperature in a tightly sealed, light-protected vial. If long-term storage at lower temperatures is required, be aware of potential precipitation and ensure the compound is fully redissolved before use.[6]

Protocol 2: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[8] A general protocol to assess the stability of this compound is as follows:

  • Preparation of Test Solutions: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M Hydrochloric Acid

    • Alkaline: 0.1 M Sodium Hydroxide

    • Oxidative: 3% Hydrogen Peroxide

    • Neutral (Hydrolytic): Purified Water

  • Thermal Stress: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).[7]

  • Photolytic Stress: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[8]

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Data Presentation

Table 1: General Stability Profile of Quinazolinone Derivatives Under Stress Conditions

Stress ConditionReagent/ParameterGeneral Observation for Quinazolinone Core
Acidic Hydrolysis 0.1 M HClSignificant degradation at elevated temperatures (e.g., 80°C).[7]
Alkaline Hydrolysis 0.1 M NaOHComplete degradation can occur at elevated temperatures.[7]
Oxidative Stress 3% H₂O₂Generally stable.[7]
Thermal Stress 50-80°CStability is compound-dependent; some are stable at 50°C.[7]
Photolytic Stress UV/Visible LightDegradation is common, leading to multiple products.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh Compound B Add Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D Dilute Stock in Assay Buffer C->D Stock Solution E Add to Biological System D->E F Incubate E->F G Data Acquisition F->G H Data Interpretation G->H

Caption: A general experimental workflow for using this compound.

Troubleshooting_Solubility cluster_solutions Potential Solutions A Compound Precipitates in Aqueous Buffer B Lower Final Concentration A->B C Add Co-solvent (e.g., 1-5% Ethanol) A->C D Slow, Stepwise Dilution with Vortexing A->D

Caption: Troubleshooting guide for solubility issues.

Hypothetical_Signaling_Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E F This compound F->B Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Technical Support Center: 7-Methoxyquinazoline-2,4-diol Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxyquinazoline-2,4-diol and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays. Given that the quinazoline scaffold is a cornerstone for many kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), this guide focuses on the most common assays in this context: biochemical kinase activity assays and cell-based proliferation assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: While specific data for this compound is not extensively documented in publicly available literature, its core quinazoline structure is a well-established pharmacophore for kinase inhibitors.[1][2] Many quinazoline derivatives are potent inhibitors of the EGFR tyrosine kinase, a key regulator of cell signaling pathways involved in cell proliferation, survival, and metastasis.[3] Therefore, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against EGFR or other related kinases.

Q2: My compound has low aqueous solubility. How can I address this for my assays?

A2: Poor aqueous solubility is a common issue for heterocyclic compounds like quinazoline derivatives.[4][5] The first step is to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[6] For most in vitro assays, the final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. If solubility issues persist in the final assay buffer, consider using formulation strategies, though this should be approached with caution as excipients can interfere with assay components.

Q3: I am observing inconsistent IC50 values between different kinase assay formats (e.g., fluorescence vs. luminescence). Why is this happening?

A3: Discrepancies in IC50 values across different assay platforms are not uncommon and can arise from several factors.[7] One major reason is direct compound interference with the detection system. For instance, in luminescence-based kinase assays that measure ATP consumption (like Kinase-Glo®), a compound might inhibit the luciferase reporter enzyme, leading to an artificially low signal that is misinterpreted as potent kinase inhibition.[7][8][9] It is crucial to perform counter-screens against the reporter enzyme alone to identify such interferences.[9]

Q4: My test compound seems to increase the signal in my MTT assay at high concentrations. Is this real?

A4: An increase in signal in an MTT assay, suggesting increased cell viability, can be a misleading artifact.[10] Some chemical compounds can directly reduce the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. Additionally, colored compounds can interfere with the absorbance reading. Always include a "no-cell" control with your compound at the highest concentrations to check for direct chemical reduction or color interference.[10]

Troubleshooting Guides

Biochemical Kinase Assays (e.g., EGFR Kinase Activity)

This section addresses common issues in cell-free, biochemical assays designed to measure the direct inhibitory effect of a compound on purified kinase activity.

Problem Potential Cause Troubleshooting Steps
High variability between replicates - Inaccurate pipetting.- Incomplete mixing of reagents.- Instability of the compound or enzyme.- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions before dispensing.- Keep enzymes on ice and prepare fresh compound dilutions.
No or weak inhibition observed - Compound is inactive.- Incorrect ATP concentration.- Compound precipitated out of solution.- Confirm compound identity and purity.- For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Test at an ATP concentration close to the Km for the enzyme.[7]- Visually inspect wells for precipitation. Decrease the final compound concentration or adjust the solvent.
False positives in luminescence assays - Compound inhibits the luciferase reporter enzyme.- Compound quenches the luminescent signal.- Run a counter-assay with the luciferase enzyme, substrate, and your compound (without the kinase) to check for direct inhibition.[9]- Consider an orthogonal assay with a different detection method (e.g., fluorescence-based).[9]
Cell-Based Proliferation/Viability Assays (e.g., MTT Assay)

This guide focuses on troubleshooting assays that measure the effect of a compound on the proliferation or viability of cancer cell lines.

Problem Potential Cause Troubleshooting Steps
High background absorbance - Contamination of culture medium with bacteria or yeast.[11]- Test compound is colored and absorbs at the measurement wavelength.- Use sterile technique and check medium for contamination.- Include a "no-cell" control containing only medium and the test compound at each concentration. Subtract this background from the cell-containing wells.
Incomplete solubilization of formazan crystals - Insufficient volume or mixing of the solubilization solvent (e.g., DMSO).- Cell density is too high, producing excess formazan.- Ensure complete dissolution by gentle shaking or pipetting. Visually confirm the absence of crystals under a microscope.[11][12]- Optimize the initial cell seeding density to ensure the absorbance values fall within the linear range of the assay.
"Edge Effects" in 96-well plates - Evaporation from the outer wells of the plate during incubation leads to increased concentrations of media components and test compounds.- Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[13]
Inconsistent results - Variability in cell health or seeding density.[14]- Instability of the compound in culture media over long incubation periods.[14]- Ensure a single-cell suspension before plating and allow cells to adhere and recover before adding the compound.[13]- For incubations longer than 24-48 hours, consider replenishing the media with fresh compound to maintain a consistent concentration.[14]

Quantitative Data Summary

The following table presents representative IC50 values for known quinazoline-based EGFR inhibitors. This data is provided for comparative purposes to establish a potential range of activity for novel compounds like this compound.

CompoundAssay TypeTarget/Cell LineIC50 ValueReference
ErlotinibKinase AssayEGFR0.045 ± 0.003 µM[3]
GefitinibKinase AssayEGFRVaries (nM range)[1][2]
Compound 6d (a novel quinazolinone)Kinase AssayEGFR0.069 ± 0.004 µM[3]
Compound 45a (a novel quinazoline)Kinase AssayEGFR0.13 µM[1]
Compound 6d (a novel quinazolinone)AntiproliferativeNCI-H460 (Lung Cancer)0.789 µM (GI50)[3]
Compound 45a (a novel quinazoline)AntiproliferativeHT-29 (Colon Cancer)31.23 µM[1]

Experimental Protocols

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™) and is designed to measure the amount of ADP produced in a kinase reaction, which correlates with enzyme activity.[15]

Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[15] Prepare serial dilutions of the test compound (e.g., this compound) in buffer with a constant percentage of DMSO.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the test compound dilution, 10 µL of a mix containing purified recombinant EGFR enzyme and the substrate (e.g., a poly(Glu,Tyr) peptide), and initiate the reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[15]

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[16]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to untreated control cells, and determine the IC50 value from the resulting dose-response curve.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates ATP ATP ATP->EGFR Phosphate Donor ADP ADP Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Leads to

Caption: Simplified EGFR signaling pathway and the site of action for a competitive inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cell-Based Viability Assay b1 1. Prepare serial dilutions of this compound b2 2. Add compound, purified EGFR, and substrate to 96-well plate b1->b2 b3 3. Initiate reaction with ATP b2->b3 b4 4. Incubate (e.g., 60 min at 30°C) b3->b4 b5 5. Stop reaction & detect signal (e.g., Luminescence) b4->b5 b6 6. Calculate IC50 b5->b6 end End: Identify Lead Candidate b6->end c1 1. Seed cancer cells in 96-well plate c2 2. Add serial dilutions of compound c1->c2 c3 3. Incubate (e.g., 72 hours) c2->c3 c4 4. Add MTT reagent c3->c4 c5 5. Incubate (4 hours) c4->c5 c6 6. Solubilize formazan crystals c5->c6 c7 7. Measure absorbance c6->c7 c8 8. Calculate IC50 c7->c8 c8->end start Start: Compound Synthesis & Characterization start->b1 start->c1

Caption: General experimental workflow for screening a potential kinase inhibitor.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for the synthesis of quinazoline derivatives. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key reactions are provided.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of quinazoline derivatives in a question-and-answer format.

Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis. A systematic approach to evaluating your experimental setup is key to pinpointing the cause. Here are common culprits and their solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Classical methods like the Niementowski synthesis often require high temperatures (130–150°C), while modern catalytic methods may proceed under milder conditions.[1] Consider performing a temperature screen to identify the optimal temperature for your specific reaction.

    • Reaction Time: Reaction durations can range from a few minutes under microwave irradiation to over 24 hours with conventional heating.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and ensure the consumption of starting materials.

    • Solvent: The polarity and boiling point of the solvent significantly impact reactant solubility, reaction rate, and intermediate stability. Solvents like ethanol, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[3] A solvent screen may be necessary to find the best medium for your substrates. For example, in certain syntheses of quinazoline-2,4(1H,3H)-diones, polar solvents like DMF and water provide excellent yields, whereas ethanol and non-polar solvents like toluene are ineffective.[4]

  • Poor Quality of Starting Materials: Impurities in reactants, such as 2-aminobenzonitriles or aldehydes, can lead to side reactions and diminish product formation.[4]

    • Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify starting materials by distillation for liquids or recrystallization for solids.[4]

  • Catalyst Inactivity: For catalyzed reactions, the activity of the catalyst is paramount.

    • Solution: Use a fresh batch of catalyst and ensure it is not poisoned by impurities from the starting materials or solvent. It is also important to optimize the catalyst loading.[4]

  • Moisture or Air Sensitivity: Some reactions may be sensitive to moisture or air.

    • Solution: Dry all glassware in an oven and cool it under a stream of inert gas like nitrogen or argon. Use degassed solvents and add reagents via syringe through a septum.[4]

  • Product Loss During Workup: The desired product can be lost during extraction and purification steps.

    • Solution: Optimize the pH of the aqueous layer during extraction to ensure the product is in its neutral, less water-soluble form. Screen different extraction solvents (e.g., ethyl acetate, dichloromethane) to maximize recovery. If using column chromatography, be aware that the product might irreversibly adsorb to the silica gel.[4]

Presence of Side Products/Impurities

Question: My final product is impure, and I suspect the formation of side products. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts can significantly complicate purification and reduce the yield of the target quinazoline. Here are some common side reactions and strategies to mitigate them:

  • Formation of Quinazolinone Byproducts: In some reactions, such as the Niementowski synthesis, the formation of 4-oxo-3,4-dihydroquinazoline (a quinazolinone) can be a significant side reaction.[5]

    • Solution: Adjusting the stoichiometry of the reactants, for instance, by using an excess of formamide in the Niementowski reaction, can favor the formation of the desired quinazoline. The pH of the reaction mixture can also influence the reaction pathway.[5]

  • Degradation of Starting Materials or Product: Harsh reaction conditions can lead to the decomposition of either the starting materials or the final product.

    • Solution: Employ milder reaction conditions, such as lower temperatures or shorter reaction times, especially when using microwave irradiation.[5]

  • Incomplete Reactions: Unreacted starting materials are a common impurity.

    • Solution: As mentioned previously, extending the reaction time, increasing the temperature, or using microwave irradiation can drive the reaction to completion.[5]

Data Presentation: Comparative Tables of Reaction Conditions

The following tables summarize quantitative data for different methods of quinazoline synthesis, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Niementowski Synthesis [3]

ProductMethodTemperature (°C)TimeYield (%)
2-Phenyl-4(3H)-quinazolinoneConventional120-1304-6 h75
2-Phenyl-4(3H)-quinazolinoneMicrowave15010 min92
2-Methyl-4(3H)-quinazolinoneConventional1405 h70
2-Methyl-4(3H)-quinazolinoneMicrowave1608 min88
2-(4-Chlorophenyl)-4(3H)-quinazolinoneConventional1306 h72
2-(4-Chlorophenyl)-4(3H)-quinazolinoneMicrowave15012 min90

Table 2: Optimization of Reaction Conditions for a Copper-Catalyzed Quinazolinone Synthesis [1]

EntryCatalyst (mol%)Base (equiv.)Temperature (°C)Time (h)Yield (%)
1CuI (10)Cs₂CO₃ (1.0)120155
2CuI (20)Cs₂CO₃ (1.0)120168
3CuI (20)Cs₂CO₃ (1.5)120175
4CuI (20)Cs₂CO₃ (1.5)130178
5CuI (20) Cs₂CO₃ (1.5) 130 2 90
6Cu₂O (20)Cs₂CO₃ (1.5)130265
7NoneCs₂CO₃ (1.5)1302<5

Experimental Protocols

This section provides detailed methodologies for key experiments in quinazoline synthesis.

Protocol 1: Conventional Niementowski Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL).

  • Reaction Conditions: Add a catalytic amount of pyridine to the mixture and reflux for 10 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent if further purification is required.

Protocol 2: Microwave-Assisted Niementowski Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one[1]
  • Reaction Setup: In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL).

  • Reaction Conditions: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150°C) for a specified time (e.g., 10-15 minutes).

  • Monitoring: After irradiation, check for reaction completion using TLC.

  • Work-up and Purification: Cool the vessel, and the product should precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 3: Friedländer Synthesis of 2-Substituted Quinolines (General Procedure)
  • Reaction Setup: Combine the 2-aminoaryl aldehyde or ketone (1.0 equivalent) and a ketone with an α-methylene group (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add the chosen catalyst. For acid catalysis, a few drops of concentrated HCl or p-toluenesulfonic acid can be used. For base catalysis, a catalytic amount of a base like piperidine or sodium hydroxide is added.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and neutralize if necessary. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Signaling Pathway

Quinazoline derivatives are potent inhibitors of various tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[6] The diagram below illustrates the VEGFR-2 signaling pathway that is often targeted by these inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Proliferation & Angiogenesis p70S6K->Proliferation Quinazoline Quinazoline Derivative Quinazoline->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of quinazoline derivatives.

Experimental_Workflow Start Start: Select Reactants & Solvent Reaction Reaction Setup: Combine Reactants, Add Catalyst Start->Reaction Heating Heating: Conventional or Microwave Reaction->Heating Monitoring Monitoring: TLC / LC-MS Heating->Monitoring Workup Work-up: Quenching, Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Analysis Analysis: NMR, MS, etc. Purification->Analysis End End: Pure Quinazoline Derivative Analysis->End

Caption: A generalized experimental workflow for quinazoline synthesis.

Troubleshooting Logic

This decision tree provides a logical workflow for troubleshooting low reaction yields.

Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of kinase inhibitors, with a special focus on the quinazoline chemical class, to which 7-Methoxyquinazoline-2,4-diol belongs. Due to the limited specific data on this compound, the principles and protocols outlined here are based on established methodologies for characterizing and mitigating off-target activities of kinase inhibitors in general.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[1] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[2] A thorough understanding and mitigation of off-target effects are crucial for the development of safe and effective therapeutic agents.[3]

Q2: How can I predict the potential off-target effects of my quinazoline-based inhibitor?

A2: Predicting off-target effects can be approached through several computational and experimental methods. Computational approaches, such as molecular docking and ligand-based screening, can help identify potential off-target interactions by comparing the structure of your inhibitor to known ligands of other kinases.[1][4][5] Experimentally, screening your compound against a large panel of kinases (in vitro kinase profiling) is a direct method to identify unintended targets.[6]

Q3: What is the role of inhibitor concentration in managing off-target effects?

A3: The concentration of the inhibitor is a critical factor. Off-target effects are often observed at higher concentrations. It is recommended to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target activity.[7] Using the lowest effective concentration can help minimize off-target engagement.[7]

Q4: How can I validate that the observed cellular phenotype is due to on-target inhibition?

A4: Several experimental strategies can be employed to confirm on-target activity. One common method is to use a structurally different inhibitor that targets the same primary kinase; if both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[7] Another powerful technique is a "rescue" experiment, where a mutated, inhibitor-resistant version of the target kinase is expressed in cells. If the inhibitor's effect is reversed in these cells, it strongly supports an on-target mechanism.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent results between experiments - Compound degradation or precipitation.- Variability in cell handling (e.g., cell density, passage number).- Contaminated buffers or reagents.- Prepare fresh stock solutions of the inhibitor and store them properly in aliquots.- Standardize experimental protocols, ensuring consistency in cell culture and treatment conditions.- Prepare fresh buffers and use reagents within their expiration dates.[7]
Observed phenotype does not match the known function of the target kinase - The phenotype is driven by one or more off-target effects.- The inhibitor has a novel, previously uncharacterized on-target function.- Validate the on-target effect using a structurally unrelated inhibitor for the same target.[7]- Perform a rescue experiment with an inhibitor-resistant mutant of the primary target.[7]- Conduct a kinome-wide profiling screen to identify potential off-targets that could be responsible for the observed phenotype.[7]
High cytotoxicity observed in cell-based assays - The inhibitor is engaging critical off-target kinases.- The inhibitor concentration is too high.- Perform a dose-response curve to determine the IC50 and use concentrations at or below this value.- Evaluate the inhibitor's selectivity profile through kinase screening to identify any off-targets known to be involved in cell viability pathways.
High potency in biochemical assays, but low efficacy in cellular assays - Poor cell permeability of the inhibitor.- The inhibitor is being actively transported out of the cell.- The intracellular ATP concentration is much higher than in the biochemical assay, leading to competition.- Assess the physicochemical properties of the inhibitor to predict cell permeability.[7]- Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is reaching its target in cells.- Optimize the cellular assay conditions, such as incubation time and inhibitor concentration.[8]

Focus on Quinazoline-Based Inhibitors

The quinazoline scaffold is a prominent structural motif in many clinically approved kinase inhibitors, particularly those targeting EGFR and VEGFR.[2][9] While these inhibitors have shown significant therapeutic success, they can also exhibit off-target activities. For instance, some EGFR inhibitors with a quinazoline core have been found to also inhibit other kinases like SRC or VEGFR-2, which can contribute to both their therapeutic efficacy and potential side effects.[2][10]

Comparative Selectivity of Quinazoline-Based Inhibitors

The following table provides an illustrative comparison of the inhibitory activity (IC50) of hypothetical novel quinazoline-based inhibitors against their primary targets and a selection of common off-targets.

InhibitorPrimary Target(s)IC50 (nM)Off-Target KinaseIC50 (nM)Selectivity Notes
Novel Quinazoline 1 (NQ1) EGFR (L858R/T790M)4.5SRC>1000High selectivity for the mutant EGFR over other kinases.[10]
Novel Quinazoline 2 (NQ2) VEGFR-255.0PDGFR-β150Also shows activity against other related tyrosine kinases.[10]
Novel Quinazoline 3 (NQ3) FLT3 / AURKA20 / 25AURKB15Potent inhibition of Aurora B kinase as a primary off-target.[10]

This data is synthesized from multiple sources for illustrative purposes.[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer

  • ATP solution (radiolabeled or for use with a detection reagent)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the diluted compounds or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Add a solution containing the kinase and its substrate in the assay buffer to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify direct target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cultured cells

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermocycler

  • Western blotting or mass spectrometry equipment

Procedure:

  • Culture cells to an appropriate density and treat them with various concentrations of the test compound or a vehicle control for 1-2 hours at 37°C.

  • Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Collect the supernatant and quantify the amount of soluble target protein using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Visualizations

On_Off_Target_Inhibition cluster_inhibitor Kinase Inhibitor (e.g., this compound) cluster_kinases Kinome inhibitor Inhibitor on_target On-Target Kinase inhibitor->on_target Desired Binding (Therapeutic Effect) off_target1 Off-Target Kinase 1 inhibitor->off_target1 Unintended Binding (Side Effects/Toxicity) off_target2 Off-Target Kinase 2 inhibitor->off_target2 Unintended Binding (Side Effects/Toxicity) non_target Non-Target Kinase

Caption: On-target vs. off-target kinase inhibition.

Troubleshooting_Workflow start Unexpected Experimental Outcome Observed check_protocol Review Experimental Protocol and Compound Integrity start->check_protocol dose_response Perform Dose-Response and Time-Course Analysis check_protocol->dose_response on_target_validation Validate On-Target Effect dose_response->on_target_validation struct_unrelated Use Structurally Unrelated Inhibitor on_target_validation->struct_unrelated Yes off_target_screen Screen for Off-Targets (Kinome Profiling) on_target_validation->off_target_screen No rescue_exp Perform Rescue Experiment struct_unrelated->rescue_exp conclusion Refine Hypothesis and Experimental Design rescue_exp->conclusion analyze_off_targets Analyze Off-Target Data to Explain Phenotype off_target_screen->analyze_off_targets analyze_off_targets->conclusion

Caption: Workflow for troubleshooting unexpected results.

Signaling_Pathway inhibitor Quinazoline Inhibitor receptor Receptor Tyrosine Kinase (On-Target, e.g., EGFR) inhibitor->receptor Inhibition off_target_kinase Off-Target Kinase (e.g., SRC) inhibitor->off_target_kinase Inhibition downstream1 Downstream Effector 1 receptor->downstream1 Activation downstream2 Downstream Effector 2 off_target_kinase->downstream2 Activation on_target_phenotype On-Target Phenotype downstream1->on_target_phenotype off_target_phenotype Off-Target Phenotype downstream2->off_target_phenotype

Caption: Signaling pathway with on- and off-target effects.

References

Technical Support Center: 7-Methoxyquinazoline-2,4-diol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 7-Methoxyquinazoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during the synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol , is a heterocyclic organic compound.[1] It belongs to the quinazolinedione class of molecules. It is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. For instance, it can serve as a precursor for derivatives used in cancer research.

Q2: What is a common synthetic route for preparing this compound?

A prevalent method for synthesizing quinazolinediones involves the cyclization of an appropriate anthranilic acid derivative with a source of carbonyl groups, such as urea or phosgene derivatives. For this compound, the logical starting material would be 2-amino-4-methoxybenzoic acid, which is reacted with urea at elevated temperatures.

Q3: What are the typical storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry place, sealed from moisture.[1]

Troubleshooting Guides

Synthesis

Problem: Low or no yield of this compound.

Low yields are a common challenge in organic synthesis. Here are several potential causes and solutions to improve the outcome of your reaction.[2]

Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure the purity of 2-amino-4-methoxybenzoic acid and urea. Impurities can lead to side reactions. Consider recrystallizing the starting materials if their purity is questionable.
Suboptimal reaction temperature The reaction between an anthranilic acid and urea typically requires high temperatures to proceed. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale test reactions at various temperatures (e.g., 150°C, 170°C, 190°C) to find the optimal condition.
Inadequate reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the point at which the starting material is consumed and the product formation is maximized.
Inefficient mixing In a solid-phase or melt reaction, ensure thorough mixing of the reactants to maximize contact between the molecules.
Product decomposition during workup After the reaction, the crude product may need to be carefully neutralized and purified. Harsh acidic or basic conditions during workup could potentially degrade the desired product.

Problem: Formation of side products.

The synthesis of quinazolinediones can sometimes be accompanied by the formation of unwanted byproducts.

Potential Side Product Identification and Mitigation
Unreacted starting materials Can be identified by TLC or NMR of the crude product. To minimize, ensure optimal reaction time and temperature.
Polymeric materials Can result from excessive heating. Characterized by insolubility and lack of sharp melting point. Optimize reaction temperature and time to avoid their formation.
Decarboxylated byproducts The anthranilic acid starting material may decarboxylate at high temperatures. This can be minimized by carefully controlling the reaction temperature.
Purification

Problem: Difficulty in purifying this compound.

Purification is a critical step to obtain a high-purity final product.

Issue Suggested Solution
Choosing a suitable recrystallization solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinazolinedione derivatives, polar solvents are often effective. Consider testing solvents such as ethanol, methanol, water, or mixtures like ethanol/water or DMF/water.[3]
Oiling out during recrystallization This occurs when the compound separates as a liquid rather than a solid. This can be due to the boiling point of the solvent being higher than the melting point of the compound or a high concentration of impurities. Try using a lower boiling point solvent or a more dilute solution.
Product loss during purification To minimize loss, use a minimal amount of hot solvent for dissolution during recrystallization and cool the solution slowly to maximize crystal formation. Wash the collected crystals with a small amount of cold solvent.
Biological Assays

Problem: Inconsistent or unexpected results in biological assays.

When using this compound or its derivatives in biological experiments, various factors can influence the outcome.

Issue Troubleshooting Steps
Poor solubility in aqueous buffers This compound is likely to have low solubility in water. Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the biological system.
Compound precipitation in cell culture media Visually inspect the media after adding the compound. If precipitation occurs, try lowering the final concentration or using a different formulation, such as inclusion in cyclodextrins.
Inaccurate compound concentration Verify the purity of your compound using analytical methods like HPLC or NMR before preparing stock solutions. Ensure accurate weighing and dilution.
Compound degradation Assess the stability of the compound in your assay buffer or cell culture medium over the duration of the experiment. This can be done by incubating the compound under assay conditions and then analyzing its integrity by HPLC.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the synthesis of analogous quinazolinediones.

Materials:

  • 2-amino-4-methoxybenzoic acid

  • Urea

  • Sand bath or heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • Thoroughly mix 1 equivalent of 2-amino-4-methoxybenzoic acid with 2-3 equivalents of urea in a round-bottom flask.

  • Heat the mixture in a sand bath or heating mantle to a temperature of 160-180°C.

  • Maintain this temperature for 2-4 hours. The mixture will melt, and ammonia will be evolved. The reaction can be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • The solidified crude product can be purified by recrystallization.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62484-12-2[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

Troubleshooting Low Yield Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp monitor_time Monitor Reaction Time (TLC) start->monitor_time check_mixing Ensure Thorough Mixing start->check_mixing workup Review Workup Procedure start->workup solution Improved Yield check_purity->solution If impure, purify and retry optimize_temp->solution Identify optimal temperature monitor_time->solution Determine optimal duration check_mixing->solution Improve reactant contact workup->solution If harsh, use milder conditions

Caption: A flowchart for diagnosing and resolving low yield issues.

Experimental Workflow for Synthesis and Purification

Synthesis and Purification Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification reactants Mix 2-amino-4-methoxybenzoic acid and Urea heating Heat to 160-180°C for 2-4h reactants->heating crude_product Obtain Crude Product heating->crude_product recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) crude_product->recrystallize filter Filter and Wash with Cold Solvent recrystallize->filter dry Dry the Purified Crystals filter->dry final_product final_product dry->final_product Pure this compound

Caption: A step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 7-Methoxyquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 7-Methoxyquinazoline-2,4-diol and other poorly soluble quinazoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address common issues in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My plasma concentrations of this compound are consistently low and variable after oral administration in animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge with quinazoline derivatives, often due to their poor aqueous solubility.[1] The primary factors contributing to this issue can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[2] Many novel chemical entities, including quinazoline derivatives, exhibit low water solubility.

  • Low Intestinal Permeability: The molecule may not efficiently traverse the intestinal membrane to reach the bloodstream.[3]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[4]

  • Efflux Transporter Activity: Proteins such as P-glycoprotein (P-gp) can actively transport the compound from inside the intestinal cells back into the GI lumen, thereby limiting its net absorption.[5]

Q2: How can I experimentally diagnose the primary reason for the poor bioavailability of my compound?

A2: A systematic experimental approach is crucial to pinpoint the root cause of poor bioavailability. A combination of in vitro and in vivo studies is recommended:

  • In Vitro Solubility and Dissolution Studies: Assess the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to understand its dissolution characteristics in a physiologically relevant environment.[6]

  • In Vitro Permeability Assays: Utilize cell-based models like Caco-2 or MDCK cell monolayers to evaluate the compound's ability to cross the intestinal barrier.[6][7] These assays can also help determine if the compound is a substrate for efflux transporters by conducting the experiment with and without a known inhibitor (e.g., verapamil for P-gp).[8]

  • In Vitro Metabolic Stability Assays: Use liver microsomes or S9 fractions to assess the compound's susceptibility to first-pass metabolism.[8]

  • In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. A significant difference between the area under the curve (AUC) for oral and IV routes points towards poor absorption or extensive first-pass metabolism.[9]

Troubleshooting Common Experimental Issues

Issue 1: The compound precipitates out of solution during my in vitro permeability assay.
  • Possible Cause: The concentration of the compound in the donor compartment exceeds its thermodynamic solubility in the assay buffer.

  • Troubleshooting Steps:

    • Determine Solubility Limit: First, determine the maximum solubility of this compound in the specific assay buffer being used.

    • Adjust Concentration: Perform the permeability assay at a concentration below the determined solubility limit.

    • Use Co-solvents: If a higher concentration is necessary, consider the addition of a small, non-toxic percentage of a co-solvent (e.g., DMSO, ethanol) to the buffer. However, be mindful that co-solvents can sometimes affect cell monolayer integrity and transporter function.

Issue 2: High variability is observed in my in vivo pharmacokinetic data between subjects.
  • Possible Cause: This can be due to a multitude of factors including poor formulation, leading to inconsistent dissolution, or physiological differences between animals.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure the formulation provides consistent and reproducible release of the compound. For poorly soluble compounds, a simple suspension may not be adequate. Consider using a solubilizing formulation as detailed in the strategies below.

    • Standardize Experimental Conditions: Maintain consistent experimental conditions for all animals, including fasting state, dosing volume, and sampling times.[10]

    • Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reduce the impact of individual variability.

Strategies for Enhancing Bioavailability

Poor oral bioavailability of quinazoline derivatives is often associated with low aqueous solubility, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV.[1] The following formulation strategies can be employed to enhance their solubility and dissolution.[11][12][13]

Particle Size Reduction

Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[13]

  • Micronization: This technique reduces particle sizes to the micrometer range.

  • Nanonization: Creating a nanosuspension or nanocrystals can significantly improve the dissolution rate and saturation solubility.[1]

Amorphous Solid Dispersions

Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[11]

  • Common Techniques:

    • Solvent Evaporation: The drug and a polymer carrier are dissolved in a common solvent, which is then evaporated.[1]

    • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to produce a dry powder.[1]

    • Hot-Melt Extrusion: The drug and carrier are mixed and heated to form a molten mass, which is then extruded and cooled.

Lipid-Based Formulations

Encapsulating the drug in lipid-based systems can improve its solubilization in the GI tract and may also enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[12][14]

  • Types of Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Solid Lipid Nanoparticles (SLNs)[14]

    • Liposomes[11]

Prodrug Approach

A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body. This strategy can be used to improve solubility and/or permeability.[13] For quinazoline derivatives, a common approach involves attaching a polar functional group (e.g., an amino acid) to the parent molecule, which can be cleaved by enzymes in the body to release the active drug.[15]

Quantitative Data Summary

The following table summarizes hypothetical data for different formulation strategies to enhance the bioavailability of a model quinazoline compound.

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (F%)
Aqueous Suspension 50 ± 152.0250 ± 80< 5%
Micronized Suspension 120 ± 301.5600 ± 150~10%
Amorphous Solid Dispersion 350 ± 701.01800 ± 300~30%
Lipid-Based Formulation (SEDDS) 500 ± 1000.52500 ± 450~45%
Prodrug 400 ± 901.02200 ± 400~40%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and a polymer carrier (e.g., PVP K30, HPMC) in a desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).[5]

  • Solvent Evaporation: Attach the flask containing the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.[8]

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Scrape the dried film and gently grind it into a powder. Characterize the resulting powder for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study, with free access to food and water.[16]

  • Dosing: Fast the animals overnight prior to dosing. For the oral group, administer the formulated this compound (e.g., in an amorphous solid dispersion reconstituted in water) via oral gavage. For the intravenous group, administer a solubilized form of the compound via the tail vein.[8][17]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[8]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[8]

Visualizations

Experimental_Workflow A Initial Characterization (Solubility, Permeability) G Poor Bioavailability Identified A->G Low Solubility/ Permeability B In Vitro Screening of Enhancement Strategies C Formulation Development and Optimization B->C Promising Strategy Identified D In Vivo Pharmacokinetic Study in Animal Model C->D E Data Analysis and Selection of Lead Formulation D->E Analyze PK Parameters F Preclinical Development E->F Optimal Formulation Selected G->B

Caption: Workflow for enhancing the bioavailability of a research compound.

Formulation_Decision_Tree A Poor Aqueous Solubility? B High Permeability? A->B Yes S4 Combination of Strategies A->S4 No C Susceptible to First-Pass Metabolism? B->C Yes S2 Permeation Enhancers Prodrug Approach B->S2 No S1 Particle Size Reduction Amorphous Solid Dispersion C->S1 No S3 Lipid-Based Formulations (e.g., SEDDS) C->S3 Yes

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Lipid_Based_Delivery Drug Drug Molecule Lipid Lipid Carrier Surfactant Surfactant Intestinal_Wall Intestinal Epithelium Surfactant->Intestinal_Wall Absorption Bloodstream Systemic Circulation Intestinal_Wall->Bloodstream Enters Circulation

Caption: Conceptual diagram of a lipid-based drug delivery system.

References

strategies to reduce cytotoxicity of 7-Methoxyquinazoline-2,4-diol in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyquinazoline-2,4-diol. The following information is curated to address potential issues related to cytotoxicity in control cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for quinazoline derivatives like this compound in control cells?

A1: While specific data on this compound is limited, quinazoline derivatives can induce cytotoxicity through several mechanisms. These include the induction of apoptosis, often mediated by the activation of caspases, which are key enzymes in programmed cell death.[1][2][3] Some quinazoline compounds have been shown to cause cell cycle arrest and increase the expression of pro-apoptotic proteins.[4][5] Other general mechanisms of drug-induced cytotoxicity that could be relevant include the induction of oxidative stress, DNA damage, and disruption of mitochondrial function.[6][7]

Q2: How can I determine if this compound is selectively cytotoxic to cancer cells over control cells?

A2: To assess selective cytotoxicity, it is essential to perform comparative in vitro cytotoxicity assays using both cancer cell lines and normal (control) cell lines.[8] The half-maximal inhibitory concentration (IC50) values should be determined for each cell line. A significantly higher IC50 value in normal cells compared to cancer cells would indicate selectivity.[9] For instance, some quinazoline derivatives have demonstrated limited toxicity against normal cell lines while being potent against cancer cell lines.[8]

Q3: What are some general strategies to reduce the off-target cytotoxicity of this compound in my control cell cultures?

A3: Several strategies can be employed to minimize cytotoxicity in control cells:

  • Co-administration of Antioxidants: If the compound induces oxidative stress, co-treatment with antioxidants may offer protection.[6]

  • Use of Cytoprotective Agents: Certain agents can be used to protect normal cells from the harmful effects of cytotoxic compounds.[6]

  • Optimization of Compound Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time that still achieves the desired effect on the target cells.

  • Targeted Drug Delivery Systems: While more relevant for in vivo studies, the principle of encapsulating drugs in nanoparticles or conjugating them to targeting moieties can reduce systemic toxicity and can be conceptually applied in co-culture models.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in control cells at expected therapeutic concentrations. The compound may have a narrow therapeutic window or inherent off-target effects.1. Perform a detailed dose-response curve to determine the precise IC50 values for both control and target cells. 2. Investigate the mechanism of cell death (apoptosis vs. necrosis) to understand the cytotoxic pathway. 3. Consider using a lower, sub-lethal concentration in combination with another agent to achieve the desired effect with reduced toxicity.
Inconsistent cytotoxicity results between experiments. 1. Variations in cell seeding density. 2. Inconsistent compound potency between batches. 3. Variability in assay incubation times. 4. Improper calibration of laboratory instruments.[6]1. Ensure consistent cell seeding density across all wells and experiments. 2. Use the same batch of the compound if possible, or qualify new batches before use. 3. Standardize all incubation times precisely. 4. Regularly calibrate and maintain plate readers and other relevant equipment.[6]
Difficulty in solubilizing this compound for cell culture experiments. The compound may have poor aqueous solubility.1. Use a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. 2. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). 3. Include a vehicle control (medium with the same concentration of solvent) in all experiments.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Methodology:

  • Cell Seeding: Seed both cancer and control cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium.

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control and untreated cells.[6]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase Activity Assay

This protocol outlines the measurement of caspase activity, which is a hallmark of apoptosis.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate time.

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the total protein concentration of the cell lysates to ensure equal loading for the assay.

  • Caspase Assay: Use a commercially available caspase activity assay kit (e.g., for caspase-3, -8, or -9). These assays typically use a specific peptide substrate conjugated to a colorimetric or fluorometric reporter.

  • Measurement: In a 96-well plate, mix the cell lysate with the caspase substrate and reaction buffer. Incubate as per the manufacturer's instructions. Measure the resulting colorimetric or fluorescent signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to the caspase activity. Normalize the results to the protein concentration and compare the activity in treated cells to that in untreated controls.

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment A 1. Cell Seeding (Control & Cancer Lines) B 2. Treatment with This compound A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Cytotoxicity Assay (e.g., MTT) C->D E 5. Data Analysis (IC50 Determination) D->E F 6. Mechanism Investigation (e.g., Caspase Assay) E->F

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Apoptosis_Pathway cluster_pathway Potential Apoptotic Signaling Pathway A This compound B Cellular Stress (e.g., DNA Damage, Oxidative Stress) A->B C Mitochondrial Pathway Activation B->C D Caspase-9 Activation C->D E Executioner Caspase Activation (Caspase-3, -7) D->E F Apoptosis E->F

Caption: A simplified diagram of a potential caspase-mediated apoptotic pathway.

References

Validation & Comparative

Validating the Biological Target of 7-Methoxyquinazoline-2,4-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its derivatives have been shown to exhibit a wide range of biological activities, most notably as anticancer agents. This guide focuses on 7-Methoxyquinazoline-2,4-diol, a compound whose biological target has not been extensively documented in publicly available literature. To facilitate its further investigation and potential development, this document provides a comparative analysis with well-characterized quinazoline-based drugs that target two of the most prominent molecular targets for this class of compounds: the Epidermal Growth Factor Receptor (EGFR) and tubulin.

This guide will present a pathway for the biological target validation of this compound by comparing its hypothetical activity profile with that of Gefitinib, a known EGFR inhibitor, and a tubulin-binding agent from the quinazoline class. Detailed experimental protocols are provided to enable researchers to conduct the necessary assays for target identification and validation.

Comparative Analysis of Quinazoline Derivatives

To effectively validate the biological target of this compound, a comparative approach against known inhibitors is essential. Here, we propose a comparison with two distinct classes of quinazoline-based drugs: EGFR inhibitors and tubulin polymerization inhibitors.

EGFR Inhibitors: The quinazoline core is a key pharmacophore in many ATP-competitive EGFR tyrosine kinase inhibitors.[1][2][3] These drugs have shown significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[2][4] Gefitinib is a prime example of a selective EGFR inhibitor.[5]

Tubulin Polymerization Inhibitors: Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to mitotic arrest and apoptosis.[6][7] These compounds represent an alternative mechanism of action for the anticancer effects of the quinazoline scaffold.

The following table summarizes the key characteristics and in vitro potency of our compound of interest against these established drugs. Since no public data is available for this compound, its entries are marked as "To Be Determined (TBD)".

Data Presentation

Compound Biological Target Mechanism of Action In Vitro Potency (IC50) Cellular Potency (IC50)
This compound TBDTBDTBDTBD
Gefitinib EGFR Tyrosine KinaseATP-competitive inhibition of EGFR autophosphorylation.[8]~26-57 nM (in vitro kinase assay)[5]20 nM (inhibition of EGFR autophosphorylation in cells)[9]
Quinazoline-based Tubulin Inhibitor (e.g., Verubulin) β-tubulinBinds to the colchicine site, inhibiting microtubule polymerization.[7]Varies (typically low µM range for tubulin polymerization)[7]Varies (typically nM to low µM range in cytotoxicity assays)[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Gefitinib Gefitinib Gefitinib->Autophosphorylation Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Target_Validation_Workflow Compound This compound Hypothesis Hypothesize Target (e.g., EGFR, Tubulin) Compound->Hypothesis In_Vitro_Assay In Vitro Biochemical Assay (EGFR Kinase or Tubulin Polymerization) Hypothesis->In_Vitro_Assay Cellular_Assay Cellular Target Engagement Assay (e.g., Western Blot for pEGFR) In_Vitro_Assay->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cellular_Assay->Cytotoxicity_Assay Validation Target Validated Cytotoxicity_Assay->Validation Correlated Activity No_Validation Target Not Validated Cytotoxicity_Assay->No_Validation No Correlation Logical_Comparison Quinazoline_Scaffold Quinazoline Scaffold Target_EGFR EGFR Inhibition (e.g., Gefitinib) Quinazoline_Scaffold->Target_EGFR Target_Tubulin Tubulin Polymerization Inhibition Quinazoline_Scaffold->Target_Tubulin Compound_X This compound (Unknown Target) Quinazoline_Scaffold->Compound_X

References

A Comparative Guide to 7-Methoxyquinazoline-2,4-diol and Other Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have given rise to a multitude of potent enzyme inhibitors, most notably targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative overview of 7-Methoxyquinazoline-2,4-diol against other well-established quinazoline-based inhibitors, supported by experimental data and detailed protocols to aid in research and development.

While many complex quinazoline derivatives exhibit high-potency inhibitory activity, this compound represents a fundamental starting point. Literature searches for direct inhibitory activity of this compound against common kinase targets have not yielded significant findings, suggesting its primary role as a chemical scaffold for the synthesis of more complex and biologically active molecules rather than being a potent inhibitor itself. This guide, therefore, positions this compound as a foundational structure and compares it with its more elaborate and pharmacologically active counterparts.

Data Presentation: Quantitative Comparison of Quinazoline-Based Inhibitors

The following table summarizes the inhibitory activity of several well-characterized quinazoline-based inhibitors, providing a quantitative perspective on their performance against specific molecular targets and cancer cell lines.

Compound NameStructureTarget(s)IC50 (nM)Cell LineGI50/IC50 (µM)Reference
This compound Not ReportedNot ReportedNot ReportedNot ReportedN/A
Gefitinib EGFR2-37A431, NCI-H19750.015-9.7[1][2]
Erlotinib EGFR2A431, H3580.07-2.1[2]
Lapatinib EGFR, HER29.8, 10.2BT474, SK-BR-30.02-0.16[3]
Vandetanib VEGFR2, EGFR40, 500HUVEC, A5490.2-7.8[4]
Afatinib EGFR, HER20.5, 14NCI-H19750.01-0.1[1]
Dacomitinib EGFR, HER26, 45.7NCI-H19750.008-0.2[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. GI50/IC50 values in cell lines represent the concentration required to inhibit cell growth by 50%. These values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for a biochemical kinase assay and a cell-based proliferation assay, commonly used to characterize quinazoline-based inhibitors.

In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound, other quinazoline inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted to achieve a final assay concentration range from nM to µM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • EGFR kinase

    • Substrate

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for EGFR to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Human cancer cell line (e.g., A549, a non-small cell lung cancer line with high EGFR expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the study of quinazoline-based inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline_Inhibitor Quinazoline-based Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Experimental_Workflow General Workflow for Quinazoline Inhibitor Development cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Design Scaffold Selection (e.g., this compound) Synthesis Chemical Synthesis of Quinazoline Derivatives Design->Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., EGFR) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Confirmatory SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR ADME ADME/Tox Profiling SAR->ADME Xenograft Xenograft Tumor Models ADME->Xenograft

References

A Comparative Analysis of 7-Methoxyquinazoline-2,4-diol and Its Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 7-Methoxyquinazoline-2,4-diol and its structural analogs. The information presented is supported by experimental data from various studies, offering insights into their potential as therapeutic agents. The quinazoline-2,4-dione scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial effects. This analysis focuses on how substitutions on this core structure, particularly the methoxy group at the 7-position, influence its efficacy.

I. Chemical Synthesis and Structure

The synthesis of 7-Methoxyquinazoline-2,4-dione and its analogs typically involves the cyclization of corresponding anthranilamide precursors. A common method is the reaction of 2-amino-4-methoxybenzamide with di-tert-butyl dicarbonate in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[1] This one-pot synthesis is efficient and yields the desired product in good purity. The general synthetic scheme allows for the introduction of various substituents on the benzene ring, leading to a diverse library of analogs for structure-activity relationship (SAR) studies.

II. Comparative Biological Activity

The biological activity of this compound and its analogs has been evaluated in several studies, primarily focusing on their anticancer and antimicrobial properties. The following sections and tables summarize the available quantitative data to facilitate a direct comparison.

Anticancer Activity

The anticancer potential of quinazoline-2,4-dione derivatives is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value indicates higher potency.

CompoundCell LineIC50 (µM)Reference
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound II) K562 (leukemia)>100[2]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound IV) K562 (leukemia)>100[2]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound II) HeLa (cervix carcinoma)Not calculable[2]
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivative (Compound IV) HeLa (cervix carcinoma)>400[2]
Various 4-anilinoquinoline derivatives (analogs) HeLa (cervical cancer)7.15 - >100[3]
Various 4-anilinoquinoline derivatives (analogs) BGC823 (gastric carcinoma)4.65 - >100[3]

Note: Data for this compound itself was not explicitly found in the searched literature. The table presents data for closely related analogs to provide a comparative context.

The data suggests that the anticancer activity of quinazoline-2,4-dione derivatives is highly dependent on the substitution pattern. While the 6,7-dimethoxy analogs showed limited toxicity towards the tested cancer cell lines, other quinazoline derivatives have demonstrated significant potency.[2][4] This highlights the importance of the substituents on the quinazoline core in determining the anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of these compounds are often evaluated using the agar well diffusion method, where the diameter of the zone of inhibition is measured to determine the extent of microbial growth inhibition.

CompoundBacterial StrainZone of Inhibition (mm)Reference
Quinazoline-2,4(1H,3H)-dione derivative (Compound 13) Staphylococcus aureus9[5]
Quinazoline-2,4(1H,3H)-dione derivative (Compound 13) Escherichia coli15[5]
Quinazoline-2,4(1H,3H)-dione derivative (Compound 14a) Staphylococcus aureus12[5]
Quinazoline-2,4(1H,3H)-dione derivative (Compound 14b) Staphylococcus aureus13[5]
Quinazoline-2,4(1H,3H)-dione derivative (Compound 15) Escherichia coli15[5]

Note: Data for this compound itself was not explicitly found in the searched literature. The table presents data for other quinazoline-2,4-dione derivatives.

The results indicate that quinazoline-2,4-dione derivatives can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The nature of the substituents at the N1 and N3 positions appears to play a crucial role in their antimicrobial potency.

III. Experimental Protocols

Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

A general and efficient one-pot synthesis involves the following steps:

  • To a solution of 2-aminobenzamide (1.0 mmol) and DMAP (0.1 mmol) in acetonitrile (5 mL) is added di-tert-butyl dicarbonate (1.5 mmol).

  • The reaction mixture is stirred at room temperature for the appropriate time until the reaction is complete, as monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 7-Methoxyquinazoline-2,4(1H,3H)-dione.[1]

Characterization Data for 7-Methoxyquinazoline-2,4(1H,3H)-dione:

  • Appearance: White solid

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.10 (brs, 1H), 11.02 (brs, 1H), 7.80 (d, J = 8.8 Hz, 1H), 6.76 (dd, J = 8.8, 2.4 Hz, 1H), 6.62 (d, J = 2.4 Hz, 1H), 3.82 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 164.4, 162.4, 150.6, 142.9, 128.9, 110.6, 107.8, 98.4, 55.7.

  • ESI-HRMS m/z: calculated for C₉H₉N₂O₃ [M + H]⁺ 193.0608, found: 193.0613.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: Prepare Mueller-Hinton agar and broth.[7]

  • Bacterial Culture: Inoculate the test bacteria in the broth and incubate at 37°C for 24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7]

  • Inoculation of Plates: Spread the bacterial suspension evenly onto the surface of the Mueller-Hinton agar plates using a sterile cotton swab.[7]

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile borer.[7]

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into the wells. A positive control (e.g., a known antibiotic) and a negative control (e.g., the solvent used to dissolve the compound) should also be included.[7][8]

  • Incubation: Incubate the plates at 37°C for 24 hours.[7]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[7]

IV. Signaling Pathways and Mechanisms of Action

Quinazoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell fate determination and its dysregulation is often implicated in cancer. In the "off-state" (absence of Wnt ligand), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. In the "on-state" (presence of Wnt ligand), the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation.[9][10][11][12] Some quinazoline derivatives may interfere with this pathway, potentially by inhibiting the accumulation of nuclear β-catenin.

Wnt_beta_catenin_pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Destruction_Complex Destruction Complex (APC, Axin, GSK3, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation beta_catenin_off->Destruction_Complex Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_off TCF Groucho Groucho TCF_off->Groucho binds Target_Genes_off Target Gene Repression Groucho->Target_Genes_off represses Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP binds Dsh Dishevelled Frizzled_LRP->Dsh activates Destruction_Complex_inhibited Destruction Complex Dsh->Destruction_Complex_inhibited inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus translocates to nucleus TCF_on TCF beta_catenin_nucleus->TCF_on binds Target_Genes_on Target Gene Activation TCF_on->Target_Genes_on activates

Caption: Canonical Wnt/β-catenin signaling pathway.

STAT3/FOXO3a Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) and FOXO3a (Forkhead box protein O3a) signaling pathways are also critical in regulating cell proliferation, apoptosis, and differentiation. STAT3 is often constitutively activated in cancer cells, promoting tumor growth and survival.[13][14] In some contexts, STAT3 can interact with and regulate the subcellular localization of FOXO3a, a tumor suppressor.[15] Inhibition of STAT3 signaling can lead to the nuclear translocation of FOXO3a, where it can induce the expression of genes that promote apoptosis and cell cycle arrest.

STAT3_FOXO3a_pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active dimerizes FOXO3a_cyto FOXO3a (cytoplasm) STAT3_inactive->FOXO3a_cyto sequesters in cytoplasm Nucleus Nucleus STAT3_active->Nucleus Target_Genes_STAT3 Proliferation/ Survival Genes STAT3_active->Target_Genes_STAT3 activates transcription FOXO3a_nuclear FOXO3a (nucleus) FOXO3a_cyto->FOXO3a_nuclear translocates Target_Genes_FOXO3a Apoptosis/ Cell Cycle Arrest Genes FOXO3a_nuclear->Target_Genes_FOXO3a activates transcription

Caption: Simplified STAT3/FOXO3a signaling interaction.

V. Experimental Workflow

The following diagram illustrates a generalized workflow for the evaluation of the antimicrobial activity of quinazoline-2,4-diol analogs using the agar well diffusion method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar and Broth prep_bacteria Culture Test Bacteria prep_media->prep_bacteria inoculate Inoculate Agar Plates with Bacteria prep_bacteria->inoculate prep_compounds Prepare Compound Solutions (Test, Positive & Negative Controls) add_compounds Add Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate Plates at 37°C add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare_results Compare with Controls measure_zones->compare_results determine_activity Determine Antimicrobial Activity compare_results->determine_activity

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1] This guide summarizes its kinase inhibition profile, details the experimental methodologies for assessing cross-reactivity, and visualizes the primary signaling pathway and experimental workflows.

Comparative Kinase Inhibition Profile of Lapatinib

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. The following table presents the cross-reactivity profile of Lapatinib against a panel of kinases. The data is derived from KINOMEscan™, a competition binding assay that quantifies the interaction of a compound with a large panel of kinases. The results are shown as "Percent of Control," where a lower value indicates a stronger interaction. For primary targets, half-maximal inhibitory concentrations (IC50) are also provided to illustrate potency.

Kinase TargetKinase FamilyPercent of Control (%) @ 10 µMIC50 (nM)Primary Target
EGFR Tyrosine Kinase0.510.8Yes
ERBB2 (HER2) Tyrosine Kinase1.59.2Yes
ERBB4 (HER4) Tyrosine Kinase1.5367No
SRC Tyrosine Kinase2.0>10,000No
LCK Tyrosine Kinase3.5-No
YES1 Tyrosine Kinase4.0-No
STK10 Serine/Threonine Kinase5.0-No
MAPK14 (p38α) Serine/Threonine Kinase>50>10,000No
CDK1/cyclin B Serine/Threonine Kinase>50>10,000No
VEGFR2 Tyrosine Kinase>50>10,000No

Data compiled from publicly available sources.[1][2] The KINOMEscan™ data reflects the percentage of the kinase bound to an immobilized ligand in the presence of 10 µM Lapatinib. A lower percentage indicates stronger binding of Lapatinib to the kinase.[2] IC50 values represent the concentration of Lapatinib required to inhibit the kinase activity by 50%.[1]

Experimental Protocols

Accurate determination of a compound's cross-reactivity profile is essential. The following are detailed methodologies for key experiments used to generate the data presented above.

KINOMEscan™ Competition Binding Assay

This assay format is a high-throughput method to quantitatively measure the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding principle where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.

Protocol:

  • Kinase Preparation: A panel of human kinases is expressed as fusions with a DNA tag.

  • Immobilization of Ligand: A broad-spectrum, immobilized kinase inhibitor is coupled to a solid support (e.g., beads).

  • Competition Reaction: The DNA-tagged kinase, the test compound (Lapatinib), and the immobilized ligand are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage of control indicates a stronger binding of the test compound to the kinase, as it has more effectively competed with the immobilized ligand.[3]

In Vitro Radiometric Kinase Assay (for IC50 Determination)

This assay directly measures the enzymatic activity of a kinase and its inhibition by a test compound.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity in the substrate is proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and a chelating agent (e.g., EGTA).

    • [γ-³³P]ATP: Radiolabeled ATP.

    • Kinase: Purified recombinant kinase.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • Test Compound: Serial dilutions of Lapatinib in DMSO.

  • Assay Procedure:

    • In a microplate, the kinase, substrate, and test compound are mixed in the kinase buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Separation and Detection:

    • The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP using a phosphocellulose filter plate, which binds the phosphorylated substrate.

    • The plate is washed to remove unbound ATP.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a DMSO control.

    • The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The primary targets of Lapatinib are EGFR and HER2, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Lapatinib Lapatinib Autophosphorylation Lapatinib->Autophosphorylation Inhibits Dimerization->Autophosphorylation Leads to Grb2/Sos Grb2/Sos Autophosphorylation->Grb2/Sos PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2/Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway inhibited by Lapatinib.

Experimental Workflow

The process of determining the cross-reactivity profile of a kinase inhibitor involves a systematic workflow.

Kinase_Profiling_Workflow cluster_planning Planning & Preparation cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., Lapatinib) Serial_Dilution Prepare Serial Dilutions of Test Compound Compound->Serial_Dilution Kinase_Panel Select Kinase Panel (e.g., >400 kinases) Assay Perform High-Throughput Screening Kinase_Panel->Assay Assay_Selection Select Assay Format (e.g., KINOMEscan™) Assay_Selection->Assay Serial_Dilution->Assay Data_Acquisition Acquire Raw Data (e.g., qPCR values) Assay->Data_Acquisition Data_Processing Process Raw Data (% of Control Calculation) Data_Acquisition->Data_Processing IC50_Determination Determine IC50 for Significant Hits Data_Processing->IC50_Determination Selectivity_Profile Generate Selectivity Profile & Heatmap IC50_Determination->Selectivity_Profile Off_Target_ID Identify On- and Off-Targets Selectivity_Profile->Off_Target_ID

References

Unveiling the On-Target Efficacy of 7-Methoxyquinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quinazoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent and selective kinase inhibitors. Within this class, derivatives of 7-methoxyquinazoline have demonstrated significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive comparison of 7-methoxyquinazoline-based compounds with alternative kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in evaluating their on-target effects. While direct biological activity data for 7-Methoxyquinazoline-2,4-diol is limited in public literature, its core structure is central to numerous highly active molecules. This guide will, therefore, focus on the on-target effects of key 7-methoxyquinazoline derivatives that have been extensively studied.

Targeting Key Oncogenic Kinases: EGFR and VEGFR-2

The 7-methoxyquinazoline core is a cornerstone in the design of inhibitors targeting key receptor tyrosine kinases (RTKs) implicated in cancer progression, most notably the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Dysregulation of these kinases drives tumor growth, proliferation, and angiogenesis.[3][4]

Comparative Analysis of Kinase Inhibitors

The following table summarizes the inhibitory activity of representative 7-methoxyquinazoline derivatives against EGFR and VEGFR-2, compared to other well-established kinase inhibitors with different core scaffolds.

Compound ClassCompound NameTarget Kinase(s)IC50 (nM)Cell-Based Assay (GI50, nM)Reference
7-Methoxyquinazoline GefitinibEGFR2-379-800 (various cell lines)[1][5]
VandetanibVEGFR-2, EGFR40 (VEGFR-2), 500 (EGFR)1800 (HUVEC proliferation)[2][4]
AEE788EGFR, VEGFR-22-6 (EGFR), 77 (VEGFR-2)10-50 (various cell lines)
Anilino-pyrimidine ImatinibBcr-Abl, c-Kit, PDGFR25-1000100-1000 (various cell lines)
Indolinone SunitinibVEGFRs, PDGFRs, c-Kit2-802.8-50 (various cell lines)
Pyrrolo-pyrimidine ErlotinibEGFR220-2000 (various cell lines)[5]

Table 1: Comparative Inhibitory Activity of Selected Kinase Inhibitors. This table highlights the potent and often multi-targeted nature of 7-methoxyquinazoline derivatives compared to other classes of kinase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in biochemical assays. GI50 values represent the concentration required to inhibit the growth of cancer cell lines by 50%.

Delving into the Mechanism: How 7-Methoxyquinazolines Exert Their Effects

The primary mechanism of action for most 7-methoxyquinazoline-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase domain.[5] The quinazoline ring system acts as a scaffold that orients key substituents to interact with specific amino acid residues within this pocket, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK EGFR / VEGFR-2 Substrate Substrate Proteins RTK->Substrate Phosphorylation ATP ATP ATP->RTK Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling 7_Methoxyquinazoline 7-Methoxyquinazoline Inhibitor 7_Methoxyquinazoline->RTK Inhibition

Figure 1: Mechanism of Action of 7-Methoxyquinazoline Kinase Inhibitors.

Experimental Protocols for On-Target Effect Confirmation

To validate the on-target effects of 7-methoxyquinazoline derivatives, a combination of biochemical and cell-based assays is essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The amount of phosphorylation is typically quantified using methods like radioactive labeling (32P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

  • Reagents: Purified recombinant kinase (e.g., EGFR, VEGFR-2), kinase buffer, ATP, specific peptide substrate, test compound dilutions, and detection reagents.

  • Procedure: a. Prepare serial dilutions of the 7-methoxyquinazoline test compound. b. In a microplate, combine the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a specific temperature for a defined period. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prepare_Reagents Dispense Dispense Reagents into Microplate Prepare_Reagents->Dispense Incubate Incubate to Allow Kinase Reaction Dispense->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay (MTT or SRB Assay)

Objective: To assess the cytostatic or cytotoxic effects of a compound on cancer cell lines that are dependent on the target kinase.

Principle: These colorimetric assays measure cell viability. The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The Sulforhodamine B (SRB) assay is based on the binding of the dye to cellular proteins.

Protocol Outline:

  • Cell Culture: Culture cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate media.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the 7-methoxyquinazoline test compound. c. Incubate for a specified period (e.g., 48-72 hours). d. Add the MTT or SRB reagent and follow the specific protocol for color development. e. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Logical Relationship for Target Validation

Confirming that the observed cellular effects are due to the inhibition of the intended target requires a logical series of experiments.

Target_Validation_Logic Biochemical_Activity Potent Inhibition in Biochemical Kinase Assay (Low IC50) Cellular_Activity Inhibition of Proliferation in Target-Dependent Cell Line (Low GI50) Biochemical_Activity->Cellular_Activity correlates with Target_Engagement Evidence of Target Engagement in Cells (e.g., Western Blot for Phospho-Target) Cellular_Activity->Target_Engagement supported by On_Target_Effect Confirmed On-Target Effect Target_Engagement->On_Target_Effect

Figure 3: Logical Flow for Confirming On-Target Effects.

References

Head-to-Head Comparison: 7-Methoxyquinazoline-2,4-diol and Related Derivatives vs. Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Discovery

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] Several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, feature a quinazoline core and function primarily as tyrosine kinase inhibitors (TKIs).[2] This guide provides a comparative analysis of compounds related to 7-Methoxyquinazoline-2,4-diol against the established drug, Gefitinib.

Due to the limited publicly available biological data specifically for this compound, this comparison utilizes a closely related and well-studied analog, a 6,7-dimethoxyquinazoline derivative , as a representative for this class of compounds. This analog shares key structural features and likely engages similar biological targets. The comparison is made against Gefitinib (Iressa®) , a first-generation Epidermal Growth Factor Receptor (EGFR) TKI widely used in the treatment of non-small cell lung cancer (NSCLC).[2][3]

Quantitative Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for the representative 6,7-dimethoxyquinazoline derivative and Gefitinib against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound Cell Line Cancer Type IC50 (µM) Reference
6,7-dimethoxyquinazoline derivative (Compound 10) HepG2Liver Cancer0.98[4]
MGC-803Stomach Cancer1.27[4]
A549Lung Cancer2.34[4]
Gefitinib PC9Lung Cancer (EGFR mutant)< 1.0[3]
H3255Lung Cancer (EGFR mutant)0.003[5]
HCC827Lung Cancer (EGFR mutant)0.013[5]
H1650Lung Cancer (EGFR mutant)31.0[6]
A549Lung Cancer (EGFR wild-type)> 10.0[6]

Note: The specific 6,7-dimethoxyquinazoline derivative referenced as "Compound 10" is described as having a 3-benzylamino linker and a tert-butyl substituent on the distal phenyl ring.[4] Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

The data presented above is typically generated using a standardized in vitro cytotoxicity assay, most commonly the MTT assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8]

Protocol Outline:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The test compounds (e.g., quinazoline derivatives, Gefitinib) are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well.[3][9]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3][10]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as 100-150 µL of DMSO, is added to each well to dissolve the purple formazan crystals.[9][11]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Workflows

Signaling Pathways

Quinazoline-based anticancer agents frequently target receptor tyrosine kinases to inhibit downstream signaling pathways that control cell proliferation and survival. Gefitinib is a well-known inhibitor of the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro cytotoxicity experiment used to evaluate the efficacy of novel compounds.

MTT_Assay_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Incubate for 24h (Cell Adhesion) step1->step2 step3 3. Treat Cells with Test Compounds step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate for 3-4h step5->step6 step7 7. Solubilize Formazan Crystals (DMSO) step6->step7 step8 8. Measure Absorbance (Microplate Reader) step7->step8 end 9. Calculate IC50 Value step8->end

Caption: Standard workflow for an MTT-based cell viability assay.

References

Lack of In Vivo Validation for 7-Methoxyquinazoline-2,4-diol Hinders Direct Comparison, Alternative Quinazoline Derivatives Provide Insight

Author: BenchChem Technical Support Team. Date: December 2025

Despite in vitro promise, the scientific literature currently lacks in vivo studies validating the efficacy and safety of 7-Methoxyquinazoline-2,4-diol in animal models. This absence of data prevents a direct comparison of its performance with other compounds. However, an examination of structurally related quinazoline derivatives that have undergone in vivo testing offers valuable insights into the potential applications and challenges of this class of compounds in drug development.

To provide a comparative perspective for researchers, scientists, and drug development professionals, this guide details the in vivo findings for two alternative quinazoline-based compounds: a PARP-1/2 inhibitor and a PLK1 inhibitor. These examples have been chosen due to their structural similarity to this compound and the availability of published in vivo data.

Comparative Analysis of In Vivo Performance

The following tables summarize the quantitative data from in vivo studies of the selected alternative quinazoline derivatives. This data is presented to offer a baseline for understanding the potential therapeutic profiles of novel quinazoline compounds.

Compound IDTargetAnimal ModelDosing RegimenRoute of AdministrationTumor Growth Inhibition (TGI)Reference
Compound 11 PARP-1/2MX-1 XenograftNot specifiedNot specifiedPotentiated TMZ cytotoxicity[1]
Compound 49 PLK1HCT116 XenograftNot specifiedOral82%

Table 1: Summary of In Vivo Efficacy of Alternative Quinazoline Derivatives

Compound IDAnimal ModelObserved Toxicities
Compound 11 MX-1 XenograftNot specified in abstract
Compound 49 HCT116 XenograftNot specified in abstract

Table 2: Summary of In Vivo Safety and Tolerability

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo experiments cited in this guide.

In Vivo Tumor Growth Inhibition Study (Compound 11 - PARP-1/2 Inhibitor)
  • Animal Model: The study utilized a human breast cancer (MX-1) xenograft model. Specific details regarding the mouse strain, age, and sex were not available in the reviewed abstract.

  • Tumor Implantation: MX-1 cells were implanted into the flank of the mice. Tumor growth was monitored until a palpable size was reached before the initiation of treatment.

  • Treatment Groups: The study included a control group, a group treated with temozolomide (TMZ) alone, a group treated with Compound 11 alone, and a combination therapy group receiving both Compound 11 and TMZ.

  • Dosing and Administration: The specific doses, frequency, and route of administration for Compound 11 and TMZ were not detailed in the available abstract.

  • Efficacy Evaluation: Tumor volume was measured at regular intervals throughout the study to assess the extent of tumor growth inhibition in each treatment group. The potentiation of TMZ's cytotoxicity by Compound 11 was the primary endpoint.[1]

In Vivo Antitumor Efficacy Study (Compound 49 - PLK1 Inhibitor)
  • Animal Model: An HCT116 human colorectal cancer xenograft model was used. Details on the specific mouse strain were not provided in the abstract.

  • Tumor Implantation: HCT116 cells were subcutaneously injected into the mice.

  • Treatment: Following tumor establishment, mice were treated with Compound 49.

  • Dosing and Administration: Compound 49 was administered orally. The exact dosage and treatment schedule were not specified in the abstract.

  • Efficacy Measurement: The primary outcome was the percentage of tumor growth inhibition after repeated oral administration of Compound 49.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_preclinical In Vivo Efficacy Study start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth Allow tumors to establish treatment Treatment Initiation (Compound or Vehicle) tumor_growth->treatment monitoring Tumor Volume Measurement treatment->monitoring Regular intervals endpoint Endpoint: Tumor Growth Inhibition monitoring->endpoint

Caption: Generalized workflow for in vivo xenograft studies.

parp_inhibition_pathway cluster_pathway PARP Inhibition in Cancer Therapy dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair apoptosis Apoptosis parp->apoptosis Leads to (when inhibited) cell_survival Cell Survival dna_repair->cell_survival parp_inhibitor Quinazoline-based PARP Inhibitor parp_inhibitor->parp Inhibits

Caption: Simplified signaling pathway of PARP inhibition.

plk1_inhibition_pathway cluster_pathway PLK1 Inhibition in Cancer Therapy plk1 PLK1 Activity mitosis Mitotic Progression plk1->mitosis mitotic_arrest Mitotic Arrest plk1->mitotic_arrest Leads to (when inhibited) cell_proliferation Cell Proliferation mitosis->cell_proliferation plk1_inhibitor Quinazoline-based PLK1 Inhibitor plk1_inhibitor->plk1 Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of PLK1 inhibition.

References

Comparative Analysis of 7-Methoxyquinazoline-2,4-diol Derivatives: A Guide to Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological potency and efficacy of derivatives based on the 7-methoxyquinazoline-2,4-diol scaffold, a core structure of significant interest in medicinal chemistry. Due to the tautomeric nature of the 2,4-diol, this guide will primarily refer to the more stable and commonly studied quinazoline-2,4-dione form. While direct comparative studies on a homologous series of 7-methoxyquinazoline-2,4-dione derivatives are limited in publicly available literature, this guide synthesizes data from closely related analogues, particularly 6,7-dimethoxyquinazoline-2,4-diones and other substituted quinazolinones, to infer structure-activity relationships and highlight the potential of this chemical class.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various quinazoline derivatives against a panel of human cancer cell lines. This data provides a quantitative measure of their potency and allows for a comparative assessment of their anti-proliferative effects.

Compound ID/ReferenceSubstitution PatternTarget Cell Line(s)IC50 (µM)Mechanism of Action/Target
Compound II [1]6,7-dimethoxy-1,3-bis(2-(dimethylamino)ethyl)K562 (Leukemia)>100Not specified
HeLa (Cervical Cancer)Not determined
HUVEC (Normal Cells)~100-400
Compound IV [1]6,7-dimethoxy-1,3-bis(3-(dimethylamino)propyl)K562 (Leukemia)~100-400Not specified
HeLa (Cervical Cancer)~100-400
HUVEC (Normal Cells)~100-400
Compound 18B [2][3]4,7-disubstituted 8-methoxyquinazolineHCT116 (Colon Cancer)5.64 ± 0.68β-catenin/TCF4 signaling inhibitor
HepG2 (Liver Cancer)23.18 ± 0.45
Primary Gallbladder Cancer8.50 ± 1.44
Compound 12 [4]6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivativeSKBR3 (Breast Cancer)6.75 ± 0.36 (µg/mL)Dual EGFR/HER2 inhibitor
TZB_SKBR3 (Trastuzumab-resistant)7.61 ± 0.44 (µg/mL)
Compound 14 [4]6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivativeSKBR3 (Breast Cancer)8.92 ± 0.61 (µg/mL)Dual EGFR/HER2 inhibitor
TZB_SKBR3 (Trastuzumab-resistant)9.53 ± 0.49 (µg/mL)

Key Signaling Pathways and Experimental Workflow

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common mechanism of action is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

The evaluation of the cytotoxic potential of these compounds typically follows a standardized in vitro workflow.

Cytotoxicity_Workflow start Start seed Seed cancer cells in 96-well plates start->seed treat Treat with varying concentrations of quinazoline derivatives seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform cytotoxicity assay (e.g., MTT, SRB) incubate->assay acquire Acquire data (e.g., absorbance reading) assay->acquire analyze Analyze data (Calculate IC50 values) acquire->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for commonly used cytotoxicity assays in the evaluation of quinazoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[1][5][6]

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivatives and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Sulforhodamine B (SRB) Assay[5]

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Methodology:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

    • Cell Fixation: After incubation with the compounds, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Washing: Wash the plates multiple times with water to remove the TCA.

    • Staining: Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

    • Solubilization: Solubilize the bound SRB with a 10 mM Tris base solution.

    • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm.

    • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Conclusion

The available data, primarily from related quinazoline scaffolds, suggest that the 7-methoxyquinazoline-2,4-dione core is a promising template for the development of novel therapeutic agents, particularly in the area of oncology. The methoxy group, as seen in the 6,7-dimethoxy and 8-methoxy analogues, appears to be a favorable substitution for cytotoxic and kinase inhibitory activity. However, a comprehensive understanding of the specific contribution of the 7-methoxy group requires further dedicated structure-activity relationship studies on a focused series of 7-methoxyquinazoline-2,4-dione derivatives. The experimental protocols and workflows provided in this guide offer a standardized framework for the future evaluation and comparison of such compounds.

References

Assessing the Selectivity of Kinase Inhibitors: A Comparative Guide Featuring Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. While the specific compound 7-Methoxyquinazoline-2,4-diol lacks a well-defined public profile regarding its biological target and selectivity, the broader class of quinazoline-based kinase inhibitors offers a wealth of data for constructing a guide on selectivity assessment. This guide will use Gefitinib, a well-characterized quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), as a representative example to illustrate the principles and methodologies of selectivity profiling for researchers, scientists, and drug development professionals.

Introduction to Kinase Inhibitor Selectivity

Kinase inhibitors are a major class of targeted cancer therapeutics. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a significant challenge in developing kinase inhibitors is achieving high selectivity for the intended target kinase while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. Assessing the selectivity of a compound is therefore a critical step in its preclinical development.

This guide compares the selectivity of Gefitinib with a second-generation EGFR inhibitor, Afatinib, to provide a practical example of how selectivity data is generated, presented, and interpreted.

Data Presentation: Comparative Selectivity of EGFR Inhibitors

The selectivity of a kinase inhibitor is typically quantified by comparing its potency against the primary target to its potency against a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a common metric for potency, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates higher potency.

The following table summarizes the IC50 values for Gefitinib and Afatinib against EGFR and a selection of other kinases, demonstrating their respective selectivity profiles.

Kinase TargetGefitinib IC50 (nM)Afatinib IC50 (nM)
EGFR (Primary Target) 20 - 80 0.5
HER2>10,00014
VEGFR21,700>10,000
SRC>10,000>10,000
ABL>10,000>10,000
CDK1>10,000>10,000

Data is compiled from publicly available sources and may vary depending on the specific assay conditions.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized experimental protocols. The following are representative methodologies for key experiments in selectivity profiling.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., Gefitinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 384-well plate, add the purified kinase, the kinase-specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a concentration of ATP that is typically close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)

This high-throughput screening method assesses the binding of a test compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[1][2]

Principle: The KINOMEscan™ platform utilizes a competitive binding assay.[2] An immobilized ligand that binds to the active site of a large number of kinases is used. The ability of a test compound to compete with this immobilized ligand for binding to each kinase is measured.

Procedure:

  • A panel of DNA-tagged kinases (representing a significant portion of the human kinome) is used.

  • The test compound is incubated with the kinase panel.

  • The mixtures are then passed over a solid support containing the immobilized, active-site directed ligand.

  • Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained on the support.

  • Kinases that are bound by the test compound will not bind to the support and will be washed away.

  • The amount of each kinase remaining on the solid support is quantified using quantitative PCR (qPCR) of the DNA tags.

  • The results are typically expressed as a percentage of the control (no inhibitor), and a dissociation constant (Kd) can be calculated to quantify the binding affinity.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Transmembrane Domain Kinase Domain EGF->EGFR:f0 Ligand Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR:f2->Downstream Phosphorylation Gefitinib Gefitinib Gefitinib->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: EGFR signaling pathway and the mechanism of action of Gefitinib.

Experimental Workflow

Selectivity_Profiling_Workflow cluster_workflow Selectivity Profiling Workflow Compound Test Compound (e.g., this compound derivative) Primary_Assay Primary Target Assay (e.g., EGFR IC50) Compound->Primary_Assay Kinome_Scan Kinome-wide Screen (e.g., KINOMEscan™) Compound->Kinome_Scan Data_Analysis Data Analysis and Selectivity Assessment Primary_Assay->Data_Analysis Kinome_Scan->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for assessing the selectivity of a kinase inhibitor.

Selectivity Assessment Logic

Selectivity_Assessment_Logic cluster_logic Logic of Selectivity Assessment Potency_Target High Potency on Primary Target (Low IC50/Kd) Selective_Inhibitor Selective Inhibitor Potency_Target->Selective_Inhibitor AND Potency_Off_Target Low Potency on Off-Targets (High IC50/Kd) Potency_Off_Target->Selective_Inhibitor AND

Caption: Logical relationship for defining a selective inhibitor.

References

Independent Validation and Comparative Analysis of 7-Methoxyquinazoline-2,4-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of published data for 7-Methoxyquinazoline-2,4-diol, a heterocyclic compound of interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document summarizes its physicochemical properties and presents a direct comparison with its structural isomer, 6-Methoxyquinazoline-2,4-diol. The information herein is compiled from publicly available scientific literature, offering a foundational resource for further investigation into this class of compounds.

Physicochemical Data Comparison

The structural and spectral data for this compound and its regioisomer, 6-Methoxyquinazoline-2,4-diol, have been reported in the scientific literature. A summary of this data is presented below for comparative analysis.[1]

PropertyThis compound6-Methoxyquinazoline-2,4-diol
Molecular Formula C₉H₈N₂O₃C₉H₈N₂O₃
Molecular Weight 192.17 g/mol 192.17 g/mol
CAS Number 62484-12-2Not specified in the primary source
Melting Point >250 °C>250 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 11.10 (brs, 1H), 11.02 (brs, 1H), 7.80 (d, J = 8.8 Hz, 1H), 6.76 (dd, J = 8.8, 2.4 Hz, 1H), 6.62 (d, J = 2.4 Hz, 1H), 3.82 (s, 3H)11.25 (brs, 1H), 11.00 (brs, 1H), 7.33 (s, 1H), 7.28 (dd, J = 9.0, 2.5 Hz, 1H), 7.12 (d, J = 9.0 Hz, 1H), 3.79 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 164.4, 162.4, 150.6, 142.9, 128.9, 110.6, 107.8, 98.4, 55.7162.8, 154.7, 150.1, 135.1, 123.9, 117.0, 114.9, 108.1, 55.6
High-Resolution Mass Spectrometry (ESI-HRMS) m/z [M+H]⁺ Calculated: 193.0608, Found: 193.0613[M+H]⁺ Calculated: 193.0608, Found: 193.0615

Experimental Protocols

The synthesis of this compound and its analogs can be achieved through a one-pot reaction from the corresponding 2-aminobenzamide.[1]

General Synthesis of Quinazoline-2,4-diones:

  • Reaction Setup: To a solution of the appropriate 2-aminobenzamide (1.0 mmol) in an appropriate solvent (e.g., CH₃CN, 10 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of the solvent (e.g., 3 mL of CH₃CN), and dried to yield the desired quinazoline-2,4-dione product.

For the synthesis of the precursor, 2-amino-4-methoxybenzamide, a common route involves the reduction of the corresponding 2-nitrobenzamide. For example, 4-methoxy-2-nitro-benzamide can be hydrogenated using a catalyst like Raney-Ni in ethanol at room temperature under pressure.[2]

Visualized Workflows and Pathways

To further elucidate the experimental and biological context, the following diagrams are provided.

G General Synthesis Workflow for Quinazoline-2,4-diones cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification 2_Aminobenzamide 2-Aminobenzamide Derivative Reaction_Vessel Stir at Room Temperature (12 hours) 2_Aminobenzamide->Reaction_Vessel Reagents (Boc)2O, DMAP, CH3CN Reagents->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Wash with CH3CN Filtration->Washing Drying Drying Washing->Drying Product Quinazoline-2,4-dione Product Drying->Product

Caption: General experimental workflow for the synthesis of quinazoline-2,4-diones.

G Representative EGFR Signaling Pathway Targeted by Quinazoline Derivatives cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Quinazoline_Derivative Quinazoline Derivative Quinazoline_Derivative->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: EGFR signaling, a common target for quinazoline-based inhibitors.

Disclaimer: The biological activity of this compound has not been explicitly reported in the cited literature. The EGFR pathway is presented as a representative target for the broader class of quinazoline derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[3] Further research is required to elucidate the specific biological function of this compound.

References

Safety Operating Guide

Proper Disposal of 7-Methoxyquinazoline-2,4-diol: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety information and detailed procedures for the proper disposal of 7-Methoxyquinazoline-2,4-diol (CAS No. 62484-12-2). Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.

Immediate Safety and Hazard Summary

This compound is a heterocyclic organic compound that requires careful handling due to its potential health and environmental hazards. While comprehensive toxicological data for this specific compound is limited, information on structurally similar quinazoline and quinoline derivatives indicates a need for caution.

Key Hazards:

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Environmental Hazard: Quinoline derivatives can be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5]

  • Potential for Carcinogenicity: Some quinoline compounds have shown limited evidence of carcinogenic effects.[4]

Due to these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

Quantitative Data

While specific experimental data for this compound is not widely available, the following table summarizes its known properties and includes data for structurally similar compounds for reference.

PropertyThis compound6,7-dimethoxyquinazoline-2,4-diol (CAS: 28888-44-0)2,4-Dihydroxyquinoline (CAS: 86-95-3)
CAS Number 62484-12-2[6]28888-44-0[7]86-95-3[8]
Molecular Formula C₉H₈N₂O₃[6]C₁₀H₁₀N₂O₄[7]C₉H₇NO₂[8]
Molecular Weight 192.17 g/mol [6]222.20 g/mol [7]161.16 g/mol [8]
Melting Point Data not available>300 °C350-355 °C (decomposes)
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableSoluble in hot alcohol and alkaline solutions
Acute Toxicity (LD50) Data not availableData not availableData not available

Operational Plan for Waste Management

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Disposal Workflow

cluster_collection Waste Collection and Segregation cluster_storage Temporary On-site Storage cluster_disposal Professional Disposal A Identify Waste: - Unused this compound - Contaminated labware (vials, tips, etc.) - Contaminated PPE (gloves, etc.) - Solutions containing the compound B Segregate as Hazardous Chemical Waste A->B C Use a dedicated, labeled, and sealed hazardous waste container B->C D Store in a designated, well-ventilated secure area (e.g., satellite accumulation area) C->D E Ensure container is properly sealed and labeled with contents and hazards D->E F Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor E->F G Arrange for waste pickup F->G H Handover waste with complete and accurate documentation G->H I Preferred Disposal Method: Incineration at a permitted hazardous waste facility H->I

Caption: Workflow for the professional disposal of this compound.

Step-by-Step Guidance for Professional Disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Classify all identified materials as "Hazardous Chemical Waste."

  • Containerization:

    • Collect all waste in a dedicated, chemically compatible, and sealable hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste.

    • Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

Important Note: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash. [4]

Experimental Protocol: In-Lab Chemical Degradation (for consideration by trained personnel only)

While professional disposal is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances, provided the necessary equipment and safety measures are in place. The quinazoline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, breaking it down into potentially less hazardous components.

Objective: To hydrolyze this compound into its constituent anthranilic acid and other derivatives.

Disclaimer: This is a representative protocol based on general chemical principles for related heterocyclic compounds. It should only be performed by trained personnel in a controlled laboratory setting, within a certified chemical fume hood. A thorough risk assessment should be conducted prior to any in-lab degradation.

In-Lab Degradation Workflow

A Preparation: - Work in a chemical fume hood - Wear appropriate PPE - Carefully measure waste B Reaction Setup: - Place waste in a round-bottom flask - Add stir bar and appropriate solvent - Attach reflux condenser A->B C Hydrolysis (Acidic or Basic): - Add strong acid (e.g., HCl) or base (e.g., NaOH) - Gently heat to reflux with continuous stirring B->C D Monitoring and Completion: - Monitor reaction (e.g., by TLC) - Allow to proceed for several hours (e.g., overnight) C->D E Cooling and Neutralization: - Cool reaction mixture to room temperature - Carefully neutralize the solution D->E F Waste Disposal of Products: - Dispose of the neutralized solution in accordance with local regulations E->F

Caption: Representative workflow for in-lab chemical degradation of this compound.

Detailed Methodology:

  • Preparation:

    • Conduct the entire procedure within a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Carefully measure the amount of this compound waste to be treated.

  • Reaction Setup:

    • Place the waste in a round-bottom flask of appropriate size.

    • Add a magnetic stir bar and a suitable solvent (e.g., water or an alcohol/water mixture).

    • Securely attach a reflux condenser to the flask.

  • Hydrolysis:

    • For acidic hydrolysis: Slowly and carefully add a concentrated solution of a strong acid (e.g., hydrochloric acid) to the flask.

    • For basic hydrolysis: Slowly and carefully add a concentrated solution of a strong base (e.g., sodium hydroxide) to the flask.

    • With continuous stirring, gently heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to proceed for several hours (e.g., overnight). The reaction time may vary depending on the concentration and specific conditions.

    • If feasible and safe, the progress of the reaction can be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Cooling and Neutralization:

    • Turn off the heat and allow the reaction mixture to cool to room temperature.

    • Slowly and carefully neutralize the reaction mixture. For acidic hydrolysis, use a base (e.g., sodium bicarbonate or sodium hydroxide solution). For basic hydrolysis, use an acid (e.g., hydrochloric acid solution). Monitor the pH during neutralization.

  • Final Disposal:

    • The resulting neutralized aqueous solution should be disposed of in accordance with local and institutional regulations for chemical waste. Do not assume the products are non-hazardous without further analysis.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 7-Methoxyquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxyquinazoline-2,4-diol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing.[1][6]
Hands Nitrile GlovesInspect for tears or perforations before each use.[1]
Body Laboratory CoatFlame-resistant and fully buttoned.[1]
Respiratory N95/N100 Mask or Chemical Cartridge RespiratorRequired when handling the compound as a powder or if there is a risk of aerosol generation. A full face-piece respirator may be necessary for activities with a high potential for exposure.[6]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure. All handling of the solid compound should be conducted within a certified chemical fume hood.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Inspect gloves for any defects.[1]

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound inside a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Dissolution:

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

    • Ensure the vessel is appropriately sized and on a stable surface.

  • Reaction:

    • Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Remove and dispose of contaminated gloves immediately in the designated waste container.[1]

Emergency Response and First Aid

In the event of an exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash the skin with soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves and lab supplies, in a clearly labeled and sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management A Don PPE B Inspect Gloves A->B C Weigh & Transfer B->C Proceed to Handling D Dissolution C->D E Reaction D->E F Dispose of Contaminated Gloves E->F End of Experiment G Wash Hands F->G H Collect Waste G->H After Cleanup I Segregate Waste H->I J Dispose via EHS I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.